Dinactin
Description
Antibiotic 170t is a natural product found in Streptomyces with data available.
Structure
2D Structure
Properties
IUPAC Name |
(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O12/c1-9-29-21-33-13-17-35(51-33)25(5)39(43)47-24(4)20-32-12-16-38(50-32)28(8)42(46)54-30(10-2)22-34-14-18-36(52-34)26(6)40(44)48-23(3)19-31-11-15-37(49-31)27(7)41(45)53-29/h23-38H,9-22H2,1-8H3/t23-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGIMZKOJALMU-HXUSMMTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)CC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)CC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20261-85-2 | |
| Record name | Dinactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone, 5,23-diethyl-2,11,14,20,29,32-hexamethyl-, (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINACTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEN4Q6B74Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dinactin Production in Streptomyces Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinactin, a member of the macrotetrolide family of antibiotics, is a secondary metabolite produced by various species of the genus Streptomyces. These compounds are characterized by a large macrocyclic lactone ring and exhibit a wide range of biological activities, including antimicrobial, insecticidal, and antitumor properties.[1][2] this compound, in particular, has garnered interest for its potential as an antitumor antibiotic.[2][3] This technical guide provides an in-depth overview of the Streptomyces species known to produce this compound, quantitative production data, detailed experimental protocols for cultivation and analysis, and an exploration of the biosynthetic pathways involved.
This compound-Producing Streptomyces Species
Several species of Streptomyces have been identified as producers of this compound. The primary species reported in the literature are:
-
Streptomyces cavourensis [2]
These species, often isolated from soil and marine environments, represent a rich source for the discovery and production of this compound and other macrotetrolides.
Quantitative Production of this compound
The production yield of this compound can vary significantly depending on the Streptomyces species and the fermentation conditions employed. While comprehensive comparative data is limited, reported yields provide a benchmark for production efforts.
| Streptomyces Species | Reported this compound Yield (mg/L) | Reference |
| Unspecified Streptomyces sp. | up to 160.8 | [2][7] |
| Streptomyces badius gz-8 | EC50 of 2.55 µg/mL (antifungal activity) | [6] |
| Streptomyces puniceus AS13 | IC50 of 1.1-9.7 µM (antitumor activity) | [3] |
It is important to note that the data for S. badius and S. puniceus reflect biological activity rather than direct production yield in mg/L. The 160.8 mg/L figure represents a significant production level, highlighting the potential for high-yield fermentation.[2][7]
Experimental Protocols
Cultivation of this compound-Producing Streptomyces
Objective: To cultivate Streptomyces species for the production of this compound.
Materials:
-
Selected Streptomyces strain (e.g., S. puniceus AS13, S. badius gz-8)
-
Inoculation medium (e.g., Tryptone Soya Broth)
-
Production medium (e.g., Glucose Soybean Meal Broth, ISP2 medium)
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the desired Streptomyces strain from a solid agar plate into a flask containing a suitable inoculation medium. Incubate at 28-30°C for 2-3 days on a rotary shaker (e.g., 180 rpm) to obtain a seed culture.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The choice of production medium is critical and can be optimized for each strain. A common approach is to use a complex medium containing a carbon source (e.g., glucose) and a nitrogen source (e.g., soybean meal).
-
Fermentation: Incubate the production culture at 28-30°C for 7-10 days in a shaking incubator (e.g., 180-200 rpm). Monitor the culture for growth and secondary metabolite production.
Extraction of this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cell Separation: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to separate the mycelium from the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the extracted this compound. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Extraction from Mycelium (Optional): The mycelial pellet can also be extracted with ethyl acetate or another suitable solvent to recover any intracellularly trapped this compound.
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in the crude extract.
Materials:
-
Crude extract
-
This compound standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) to a known final concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.
-
HPLC Analysis: Inject the standards and the sample onto the HPLC system. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile or methanol. Detection can be performed using a UV detector at an appropriate wavelength or, for higher sensitivity and specificity, a mass spectrometer.
-
Quantification: Construct a standard curve by plotting the peak area of the this compound standard against its concentration. Use the peak area of this compound in the sample to determine its concentration from the standard curve.
Biosynthesis of this compound and its Regulation
This compound belongs to the macrotetrolide family, and its biosynthesis is closely related to that of nonactin, the parent compound of this class. The biosynthetic gene cluster for nonactin has been studied in Streptomyces griseus and provides a model for understanding this compound biosynthesis.[8][9]
The biosynthesis of the nonactic acid monomer, the building block of macrotetrolides, is thought to involve a type II polyketide synthase (PKS) system.[8] The nonactin biosynthetic gene cluster contains several key genes, including those encoding for the PKS enzymes (nonK and nonJ) and a nonactate synthase (nonS).[8][10]
Regulation of macrotetrolide biosynthesis is complex and involves various regulatory proteins. A key regulator identified within the nonactin biosynthetic gene cluster is nonG, which encodes a TetR family transcriptional regulator.[1] TetR family regulators are known to control the expression of genes involved in a wide range of cellular processes in Streptomyces, including antibiotic production.[11][12] These regulators typically act as repressors, binding to operator regions in the promoter of their target genes and preventing transcription. The binding of a small molecule ligand to the TetR regulator can induce a conformational change, leading to its dissociation from the DNA and allowing gene expression to proceed.
References
- 1. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates nocardamine synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces puniceus strain AS13., Production, characterization and evaluation of bioactive metabolites: A new face of this compound as an antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer [mdpi.com]
- 4. Macrotetrolide antibiotics produced by Streptomyces globisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound from a new producer, Streptomyces badius gz-8, and its antifungal activity against the rubber anthracnose fungus Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nonactin biosynthesis: the potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of PAS-LuxR Family Regulators on the Secondary Metabolism of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New TetR Family Transcriptional Regulator Required for Morphogenesis in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
Dinactin's Ionophoric Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinactin, a member of the macrotetrolide family of antibiotics, functions as a highly selective ionophore with a pronounced preference for potassium (K⁺) and ammonium (NH₄⁺) cations.[1][2] Its mechanism of action is predicated on its ability to form a lipophilic complex with these ions, facilitating their transport across otherwise impermeable biological membranes. This disruption of cellular and mitochondrial ion gradients leads to a cascade of events, including membrane damage and ATP hydrolysis, ultimately resulting in its antimicrobial and cytotoxic effects.[2][3] This technical guide provides an in-depth exploration of the core mechanisms governing this compound's ionophoric activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Carrier Ionophore Mechanism
This compound operates via a mobile carrier mechanism, a process that can be dissected into several key stages. Unlike channel-forming ionophores that create a continuous pore through the membrane, this compound encapsulates a single ion, traverses the lipid bilayer, and releases the ion on the opposing side.[4][5]
1.1. Ion Dehydration and Complexation: At the membrane-water interface, a cation is stripped of its hydration shell. The this compound molecule, with its flexible backbone, then undergoes a conformational change to coordinate the cation. This process involves the inward pointing of polar carbonyl and ether oxygen atoms to form a coordination sphere around the ion.[6]
1.2. Conformational Reorganization: Upon ion binding, the this compound molecule shifts from a more open, "tweezer-like" conformation to a "cage-like" structure that envelops the cation.[1][7] This conformational change effectively shields the positive charge of the ion and presents a nonpolar, hydrophobic exterior to the lipid environment of the membrane.
1.3. Transmembrane Diffusion: The lipophilic this compound-cation complex is soluble within the hydrophobic core of the lipid bilayer, allowing it to diffuse across the membrane down the electrochemical gradient.[6]
1.4. Decomplexation and Release: On the opposite side of the membrane, the this compound-cation complex releases the ion into the aqueous environment. The free this compound molecule then diffuses back across the membrane to repeat the transport cycle.[4]
References
- 1. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Steady-state ion transport by nonactin and trinactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ionophoric Profile of Dinactin: A Technical Guide to its Potassium Ion Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
Dinactin is a neutral carrier ionophore. Its structure contains a central cavity lined with oxygen atoms that can efficiently coordinate with a dehydrated potassium ion. The exterior of the molecule is lipophilic, enabling the this compound-K⁺ complex to dissolve in and diffuse across the lipid bilayer of cell membranes. This transport is a passive process, driven by the electrochemical gradient of the potassium ion.
Quantitative Analysis of Ion Selectivity
The selectivity of an ionophore is quantified by its potentiometric selectivity coefficient (Kpoti,j), which describes the preference of the ionophore for the primary ion (i) over an interfering ion (j). A smaller value for Kpoti,j indicates a higher selectivity for the primary ion. The following table summarizes the selectivity data for Nonactin, a close structural analog of this compound.
| Primary Ion (i) | Interfering Ion (j) | Selectivity Coefficient (Kpoti,j) | Reference |
| NH₄⁺ | K⁺ | ~3.8 | [1] |
| NH₄⁺ | Na⁺ | ~100 | [1] |
| NH₄⁺ | H⁺ | ~150 | [1] |
| K⁺ | Na⁺ | High (exact value not specified) | |
| K⁺ | Mg²⁺ | High (exact value not specified) | |
| K⁺ | Li⁺ | High (exact value not specified) | |
| K⁺ | Ca²⁺ | Very High (exact value not specified) |
Note: The selectivity order for Nonactin is generally reported as K⁺ ≈ NH₄⁺ > Na⁺ > Mg²⁺ > Li⁺ >> Ca²⁺.
Experimental Protocol: Determination of Potentiometric Selectivity Coefficients by the Matched Potential Method (MPM)
The Matched Potential Method (MPM) is a reliable technique for determining the selectivity coefficients of ion-selective electrodes (ISEs) based on neutral ionophores like this compound[2][3]. This method avoids the limitations of the Nicolsky-Eisenman equation, particularly when dealing with ions of different charges[2].
Materials and Reagents
-
This compound (as the ionophore)
-
High-purity salts of the primary ion (e.g., KCl) and interfering ions (e.g., NaCl, RbCl, CsCl)
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., dioctyl sebacate - DOS)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF)
-
Reference electrode (e.g., Ag/AgCl)
-
pH/ion meter with high input impedance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Workflow
Detailed Steps
-
Preparation of the Ion-Selective Membrane Cocktail:
-
Dissolve this compound, PVC, the plasticizer, and the lipophilic salt in THF in appropriate ratios. A typical composition might be 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and a specific molar ratio of lipophilic salt relative to the ionophore.
-
-
Fabrication of the Ion-Selective Electrode (ISE):
-
Cast the membrane cocktail into a glass ring on a glass plate and allow the THF to evaporate slowly, forming a thin, flexible membrane.
-
Cut a small disc from the membrane and mount it in an ISE body.
-
Fill the ISE body with an internal filling solution containing a fixed concentration of the primary ion (e.g., 0.1 M KCl).
-
Insert an internal reference electrode (e.g., Ag/AgCl) into the filling solution.
-
-
Conditioning the ISE:
-
Soak the fabricated ISE in a solution of the primary ion (e.g., 0.01 M KCl) for several hours to ensure a stable potential.
-
-
Measurement Procedure:
-
Place the conditioned ISE and an external reference electrode in a reference solution containing a known activity of the primary ion (a'i). Record the stable potential (E₁).
-
Add a specific volume of a higher concentration solution of the primary ion to the reference solution to change its activity to ai. Record the new stable potential (E₂). The change in potential is ΔE = E₂ - E₁.
-
Restore the initial reference solution with activity a'i.
-
Add a solution of the interfering ion (j) to the reference solution until the potential changes by the same amount (ΔE) as observed in the previous step. The activity of the interfering ion in this solution is aj.
-
-
Calculation of the Potentiometric Selectivity Coefficient:
-
The selectivity coefficient, Kpoti,j, is calculated using the following equation[2]: Kpoti,j = (ai - a'i) / aj
-
Conclusion
This compound's high selectivity for potassium ions is a key determinant of its biological activity. The ability to quantify this selectivity through established methods like the Matched Potential Method is crucial for understanding its mechanism of action and for the development of novel therapeutic agents that target ion transport. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this compound and other ionophores. Further research to obtain specific quantitative selectivity data for this compound itself will be invaluable in refining our understanding of this potent molecule.
References
- 1. NH4+ ion-selective microelectrode based on the antibiotics nonactin/monactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the matched potential method for determining the selectivity coefficients of ion-selective electrodes based on neutral ionophores: experimental and theoretical verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonactin - Wikipedia [en.wikipedia.org]
Dinactin Macrotetrolide: A Technical Guide to its Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinactin, a macrotetrolide antibiotic produced by Streptomyces species, has emerged as a promising antitumor agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. This compound exhibits a multi-faceted approach to cancer inhibition, primarily by inducing cell cycle arrest at the G0/G1 phase and targeting cancer stem cells (CSCs). Its activity is underpinned by the modulation of key cellular signaling pathways, including the Wnt/β-catenin pathway. This document synthesizes the available data to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound is a member of the macrotetrolide family of antibiotics, known for their ionophoric properties.[1] Beyond its antimicrobial activities, recent research has highlighted its potent and selective antitumor effects across various cancer cell lines.[2][3] This guide details the molecular mechanisms driving these effects and provides a summary of its efficacy.
Quantitative Data on Antitumor Activity
The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of efficacy, with particularly high potency observed in non-small cell lung cancer (NSCLC) lines.
| Cell Line | Cancer Type | IC50 | Reference |
| Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 nM | [1][4] |
| A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 nM | [1][4] |
| A549 | Non-Small Cell Lung Cancer | 1.3 µM | [5] |
| HCT-116 | Colon Cancer | 1.1 µM | [5] |
| T47D | Breast Cancer | 1.3 µM | [5] |
| MCF7 | Breast Cancer | 1.5 µM | [5] |
| HepG2 | Liver Cancer | 9.7 µM | [5] |
| HEK-293 | Normal Human Embryonic Kidney | ~80 µM | [2][3] |
Note: The significant difference in IC50 values for the A549 cell line between references[1][4] and[5] may be attributable to variations in experimental conditions and assay methodologies.
Mechanism of Action
This compound's antitumor activity is primarily attributed to two interconnected mechanisms: induction of cell cycle arrest and inhibition of cancer stemness.
G0/G1 Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing a G0/G1 phase cell cycle arrest.[1][4][6] This is achieved through the downregulation of key proteins that govern the G1/S transition.
-
Downregulation of Cyclins and CDKs: Treatment with this compound leads to a significant reduction in the protein expression of Cyclin A, Cyclin B, Cyclin D3, and Cyclin-Dependent Kinase 2 (CDK2).[1][4][6] These proteins are critical for progression through the G1 phase and entry into the S phase of the cell cycle.
Caption: this compound-induced G0/G1 cell cycle arrest pathway.
Inhibition of Cancer Stemness
A crucial aspect of this compound's antitumor potential is its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and recurrence.[1][4][7]
-
Suppression of CSC Markers: this compound significantly reduces the expression of key CSC markers, including Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), Nanog, Octamer-binding transcription factor 4 (Oct4), and SRY-Box Transcription Factor 2 (Sox2).[1][7] The downregulation of these transcription factors disrupts the self-renewal and pluripotent properties of CSCs.
Caption: Inhibition of cancer stem cell properties by this compound.
Wnt/β-catenin Signaling Pathway Inhibition
This compound has been identified as an effective inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often hyperactivated in various cancers.[2][5][8] This inhibition is demonstrated by a significant decrease in Top-Flash reporter activity in cancer cells treated with this compound.[8] The downregulation of Cyclin D1, a known downstream target of the Wnt/β-catenin pathway, further supports this mechanism.[2]
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's antitumor properties.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM and 1 µM) and a vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Treat cells with this compound for 48 hours. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Caption: Experimental workflow for cell cycle analysis.
Western Blotting
This method is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin A, Cyclin B, Cyclin D3, CDK2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tumor Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Cell Seeding: Plate single cells in ultra-low attachment 96-well plates at a density of 100-200 cells per well.
-
Culture Medium: Culture the cells in serum-free cancer stem cell medium supplemented with EGF and bFGF.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 nM and 1.0 nM) to the culture medium.
-
Incubation: Incubate the plates for 10-14 days.
-
Sphere Counting: Count the number of tumor spheres with a diameter greater than 100 µm under a microscope.
Conclusion and Future Directions
This compound demonstrates significant potential as an antitumor agent, with a well-defined mechanism of action involving the induction of G0/G1 cell cycle arrest and the targeted inhibition of cancer stem cells. Its ability to suppress the Wnt/β-catenin signaling pathway further underscores its therapeutic promise. The quantitative data presented herein highlight its high potency, particularly in non-small cell lung cancer cell lines.
While the in vitro evidence is compelling, further research is required to translate these findings into clinical applications. Future studies should focus on:
-
In Vivo Efficacy: Evaluating the antitumor effects of this compound in preclinical animal models, such as patient-derived xenografts, to assess its in vivo potency, pharmacokinetics, and pharmacodynamics.
-
Toxicity Profile: Conducting comprehensive toxicology studies to determine the safety profile of this compound and establish a therapeutic window.
-
Combination Therapies: Investigating the synergistic effects of this compound in combination with existing chemotherapeutic agents or targeted therapies to enhance treatment efficacy and overcome drug resistance.
The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the antitumor properties of this compound and accelerate its development as a novel cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Streptomyces puniceus strain AS13., Production, characterization and evaluation of bioactive metabolites: A new face of this compound as an antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effect of Dinactin on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinactin, a macrotetrolide antibiotic produced by Streptomyces species, is a potent ionophore with high selectivity for monovalent cations, particularly potassium (K⁺).[1] Its well-documented biological activities, including antitumor effects, stem primarily from its ability to disrupt cellular and subcellular ionic homeostasis.[2] A principal target of this compound is the mitochondrion, where it profoundly impacts the integrity of the inner mitochondrial membrane potential (ΔΨm). This guide provides a detailed technical overview of this compound's mechanism of action on mitochondria, summarizes its observed biological effects, presents standardized protocols for its study, and illustrates the core pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a mobile ion carrier, embedding within the lipid bilayer of the inner mitochondrial membrane (IMM). Its cyclic structure creates a polar interior and a lipophilic exterior, allowing it to chelate potassium ions from the intermembrane space. It then shuttles the K⁺ ion across the otherwise impermeable IMM and releases it into the mitochondrial matrix, a process driven by the electrochemical gradient.
The mitochondrial membrane potential is an electrochemical gradient of protons (H⁺) generated by the electron transport chain, resulting in a net negative charge within the mitochondrial matrix relative to the intermembrane space. The influx of positively charged K⁺ ions mediated by this compound directly neutralizes this negative charge, leading to a rapid dissipation, or depolarization, of the mitochondrial membrane potential.[3][4] This collapse of ΔΨm is a critical event that disrupts major mitochondrial functions, including ATP synthesis and calcium homeostasis.[1][2]
References
- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The action of certain antibiotics on mitochondrial, erythrocyte and artificial phospholipid membranes. The role of induced proton permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium channel openers depolarize hippocampal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research on Dinactin's biological activity
An In-depth Technical Guide on the Early-Stage Biological Activity of Dinactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a macrotetrolide antibiotic, a class of natural products produced by various species of Streptomyces bacteria.[1][2] Structurally, it is a macrocyclic polyester composed of four nonactic acid units. Beyond its well-established role as an antibiotic, early-stage research has illuminated its potential as a potent antitumor agent.[1][3][4] this compound functions as a monovalent cation ionophore, exhibiting high selectivity for potassium and ammonium ions, a characteristic that is believed to contribute to its biological activities.[1][3] This document provides a comprehensive overview of the preclinical research into this compound's biological activity, with a focus on its anticancer properties, mechanisms of action, and the experimental protocols used for its evaluation.
Core Biological Activities and Mechanisms of Action
This compound exhibits a multi-functional biological profile, acting as an antibiotic, an ionophore, and a promising antitumor compound. Its anticancer effects are attributed to several interconnected mechanisms, primarily the induction of cell cycle arrest, inhibition of key oncogenic signaling pathways, and the targeting of cancer stem cells (CSCs).[1][3]
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for cell fate determination, and its dysregulation is a hallmark of numerous cancers, including colorectal and liver cancer.[3][5] Research has identified this compound as a potent inhibitor of this pathway. It has been shown to significantly decrease TCF-dependent β-catenin activity in cancer cells at nanomolar concentrations.[5] A key downstream target of this pathway is Cyclin D1, a protein essential for cell cycle progression. By blocking Wnt/β-catenin signaling, this compound leads to a marked decrease in the expression of Cyclin D1, contributing to its antiproliferative effects.[3][5]
References
- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Biological Activity of the Antibiotic Dinactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinactin, a macrotetrolide antibiotic, has garnered significant interest within the scientific community for its diverse biological activities, including potent antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the producing microorganisms, fermentation and purification protocols, and delves into its mechanisms of action, particularly its role as a cation ionophore and its impact on crucial cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.
Discovery and Producing Microorganisms
This compound is a secondary metabolite produced by several species of Gram-positive bacteria belonging to the genus Streptomyces. First identified from microbial sources, it is part of the macrotetrolide family of antibiotics, which are characterized by a large lactone ring structure. Various Streptomyces species have been identified as producers of this compound, including:
-
Streptomyces globisporus[1]
-
Streptomyces araujoniae[1]
-
Streptomyces puniceus[1]
-
Streptomyces cavourensis[1]
-
Streptomyces badius[1]
The production of this compound can be achieved in low-cost media cultures, with reported yields of up to 160.8 mg/L, and it is noted for being relatively easy to purify.[1]
Experimental Protocols
Fermentation
While a universally optimized fermentation medium for maximal this compound production is not explicitly detailed in a single source, a general approach for the cultivation of Streptomyces for secondary metabolite production can be outlined. The optimization of nutrient sources and culture conditions is critical for achieving high yields.
General Fermentation Media Components for Streptomyces:
| Component | Typical Concentration Range (g/L) | Purpose |
| Carbon Source | 10 - 40 | Energy and carbon skeleton source |
| Nitrogen Source | 5 - 20 | Amino acid and protein synthesis |
| Phosphate Source | 0.5 - 2 | Nucleic acid and ATP synthesis |
| Trace Elements | Varies | Co-factors for enzymatic reactions |
| Calcium Carbonate | 1 - 5 | pH buffering |
Typical Culture Conditions:
| Parameter | Range |
| Temperature | 28 - 30 °C |
| pH | 6.8 - 7.4 |
| Agitation | 150 - 250 rpm |
| Incubation Time | 7 - 14 days |
Isolation and Purification
The isolation of this compound typically involves a bioassay-guided fractionation approach. The general workflow for extraction and purification is as follows:
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound from Streptomyces culture.
1. Extraction: The fermentation broth is first centrifuged to separate the mycelia from the supernatant. The cell-free supernatant is then subjected to solvent extraction, typically with an equal volume of ethyl acetate. The ethyl acetate phase, containing the secondary metabolites, is collected and concentrated under reduced pressure to yield a crude extract.
2. Silica Gel Column Chromatography: The crude ethyl acetate extract is then subjected to silica gel column chromatography. A gradient elution system is commonly employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Bioassay-Guided Fractionation: The collected fractions are tested for their biological activity (e.g., antimicrobial or cytotoxic activity). Fractions exhibiting the desired activity are pooled for further purification.
4. Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by preparative HPLC, typically using a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol, to yield pure this compound.
Structure Elucidation and Physicochemical Properties
The structure of this compound has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₄₂H₆₈O₁₂ |
| Molecular Weight | 765.0 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in methanol, ethanol, chloroform |
Biological Activity and Mechanism of Action
This compound exhibits a broad range of biological activities, making it a molecule of significant interest for drug development.
Antimicrobial Activity
This compound demonstrates potent activity against a variety of microorganisms. Its mechanism of action as an antibiotic is attributed to its function as a monovalent cation ionophore, with a high selectivity for potassium (K⁺) ions.[1] By binding and transporting these ions across the bacterial cell membrane, it disrupts the electrochemical gradient, leading to mitochondrial dysfunction and ultimately cell death.[1]
Minimum Inhibitory Concentration (MIC) of this compound against selected microorganisms:
| Microorganism | MIC (µg/mL) |
| Mycobacterium tuberculosis | 1.0 |
| Gram-positive bacteria | 0.019 - 0.156 |
| Gram-negative bacteria | 0.019 - 0.156 |
Antitumor Activity
This compound has shown promising antitumor activity against various cancer cell lines. Its anticancer effects are multifaceted and involve the modulation of key cellular signaling pathways.
IC₅₀ Values of this compound against various cancer cell lines:
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Cancer | 1.1 |
| A549 | Lung Cancer | 1.3 |
| T47D | Breast Cancer | 1.3 |
| MCF7 | Breast Cancer | 1.5 |
| HepG2 | Liver Cancer | 9.7 |
| HEK-293 | Normal Human Cells | ~80 |
One of the key mechanisms of this compound's antitumor activity is its ability to inhibit the Wnt/β-catenin signaling pathway.[1] This pathway is often hyperactivated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival.
Inhibition of Wnt/β-catenin Signaling by this compound
References
Methodological & Application
Dinactin Solution Preparation for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinactin, a macrotetrolide antibiotic produced by Streptomyces species, has garnered significant interest in the scientific community for its diverse biological activities. It functions as a potent ionophore with high selectivity for monovalent cations and has demonstrated promising antitumor properties.[1][2] In vitro studies have revealed its ability to inhibit cancer cell proliferation, induce cell cycle arrest, and suppress cancer stemness, making it a valuable tool for cancer research and a potential candidate for drug development.[1][3] This document provides detailed protocols for the preparation of this compound solutions for various in vitro assays and summarizes its effects on different cell lines.
Physicochemical Properties and Solubility
This compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO).[4][5] For in vitro experiments, it is crucial to prepare a stock solution in a suitable solvent and then dilute it to the desired working concentration in the appropriate cell culture medium.
Data Presentation: Efficacy of this compound in In Vitro Assays
The following tables summarize the inhibitory concentrations of this compound against various cancer cell lines and bacterial strains.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 nM | [1] |
| A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 nM | [1] |
| HCT-116 | Colon Cancer | 1.1 µM | [2] |
| T47D | Breast Cancer | 1.3 µM | [2] |
| MCF7 | Breast Cancer | 1.5 µM | [2] |
| HepG2 | Liver Cancer | 9.7 µM | [2] |
| HEK-293 | Normal Human Embryonic Kidney | ~80 µM | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| M. tuberculosis (ATCC 25177) | 1 | [2] |
| S. epidermidis (ATCC 12228) | 0.039 | [2] |
| M. luteus (ATCC 10240) | 0.019 | [2] |
| S. aureus (ATCC 35923) | 0.078 | [2] |
| E. faecalis (ATCC 51299) | 0.078 | [2] |
| B. subtilis (ATCC 11774) | 0.156 | [2] |
| E. coli (ATCC 10536) | 0.156 | [2] |
| P. aeruginosa (ATCC 10145) | 0.156 | [2] |
| K. pneumonia (ATCC BAA-2146) | 0.156 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes or vials, sterile
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder using its molecular weight (764.99 g/mol ).
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage (months to years).[5]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final working concentrations.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
-
-
For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution.
-
Use the freshly prepared working solutions immediately for treating cells in in vitro assays.
Protocol 3: Cell Viability Assay (MTT Assay)
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).[1][2]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Methodology:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM and 1 µM) for a specific duration (e.g., 48 hours).[1]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[1]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 5: Tumor-Sphere Formation Assay
Methodology:
-
Seed single cells in ultra-low attachment 96-well plates at a low density (e.g., 500 cells/well) in a serum-free cancer stem cell culture medium.[3]
-
Add this compound at very low concentrations (e.g., 0.1 nM and 1 nM) to the wells.[1]
-
Incubate the plates for an extended period (e.g., 14 days) to allow for tumor-sphere formation.[1]
-
Count the number of spheres with a diameter greater than a certain threshold (e.g., 100 µm) under a microscope.[1]
-
The reduction in the number and size of tumor-spheres indicates an inhibitory effect on cancer stem-like cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound's multifaceted mechanism of action.
Caption: General workflow for in vitro evaluation of this compound.
Caption: this compound-mediated cell cycle arrest.
References
Dinactin: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinactin, a macrolide antibiotic produced by Streptomyces species, has emerged as a potent anti-cancer agent with multifaceted mechanisms of action.[1][2][3] It exhibits cytotoxic effects across a range of cancer cell lines, primarily through the induction of cell cycle arrest, inhibition of cancer stemness, and modulation of key signaling pathways.[3][4] Notably, this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cancer cell proliferation and survival.[1][3][5] This document provides detailed application notes on the effective concentrations of this compound and comprehensive protocols for key experimental assays to evaluate its anti-cancer activity.
Data Presentation: Effective Concentrations of this compound (IC50)
The half-maximal inhibitory concentration (IC50) of this compound varies significantly among different cancer cell lines, highlighting the importance of empirical determination for each line of interest. The following table summarizes reported IC50 values.
| Cancer Cell Line | Cancer Type | IC50 Concentration | Reference |
| Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 nM | [4][6] |
| A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 nM | [4][6] |
| HCT-116 | Colon Cancer | 1.1 µM | [2][7] |
| T47D | Breast Cancer | 1.3 µM | [7] |
| MCF7 | Breast Cancer | 1.5 µM | [7] |
| HepG2 | Liver Cancer | 9.7 µM | [7] |
| Normal Cell Line | |||
| HEK-293 | Human Embryonic Kidney | ~80 µM | [6][7] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-neoplastic effects through several mechanisms, with the inhibition of the Wnt/β-catenin signaling pathway being a key aspect. In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this degradation is inhibited, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene expression involved in cell proliferation. This compound effectively blocks this pathway, leading to decreased proliferation.[1][5]
Furthermore, this compound induces G0/G1 phase cell cycle arrest by downregulating cyclins A, B, D3, and cdk2.[1][4][8] It also demonstrates the ability to inhibit cancer stem cell (CSC) properties by reducing the formation of tumor-spheres and suppressing the expression of CSC markers such as ALDH1A1, Nanog, Oct4, and Sox2.[4][8]
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's anti-cancer effects.
Caption: this compound's inhibition of the canonical Wnt/β-catenin signaling pathway.
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess cell metabolic activity as an indicator of viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[9][10]
-
Rehydration and Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[10]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Tumor Sphere Formation Assay for Cancer Stemness
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell lines (e.g., Lu99, A549)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)[12][13]
-
Ultra-low attachment 96-well plates
-
This compound
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells.
-
Seeding: Seed the cells at a low density (e.g., 500 cells/well) in 200 µL of serum-free sphere-forming medium in ultra-low attachment 96-well plates.[12]
-
Treatment: Add this compound at the desired concentrations (e.g., 0.1 nM, 1 nM) to the wells.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator. Add fresh medium with this compound every 3-4 days.
-
Sphere Counting and Sizing: Count the number of tumor spheres (typically >50-100 µm in diameter) in each well using a microscope. The size of the spheres can also be measured.
-
Data Analysis: Compare the number and size of tumor spheres in the this compound-treated wells to the control wells to assess the inhibition of cancer stem cell self-renewal.
Conclusion
This compound presents a promising avenue for anti-cancer drug development due to its potent and selective cytotoxicity against various cancer cell lines. The provided protocols offer a standardized framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific cancer models. Careful adherence to these methodologies will ensure reproducible and reliable data, contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Isolation of cancer stem cells by sphere formation assay [protocols.io]
Dinactin Treatment Protocol for NSCLC Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinactin, a macrotetrolide antibiotic derived from Streptomyces species, has emerged as a potent anti-tumor agent with significant activity against non-small cell lung cancer (NSCLC).[1][2] This natural secondary metabolite exhibits a multi-faceted mechanism of action, primarily inducing cell cycle arrest and inhibiting cancer stemness, making it a promising candidate for further investigation in NSCLC therapy.[1][2][3]
This compound's primary mode of action in NSCLC cells is the induction of G0/G1 phase cell cycle arrest.[1][4] This is achieved through the downregulation of key cell cycle regulatory proteins, including cyclins A, B, and D3, as well as cyclin-dependent kinase 2 (cdk2).[1][4] Furthermore, this compound has been shown to suppress the properties of cancer stem cells (CSCs), which are implicated in tumor recurrence and chemoresistance.[1][3] This is evidenced by a reduction in the formation and size of tumor spheres and the downregulation of CSC markers such as ALDH1A1, Nanog, Oct4, and Sox2.[1] Notably, this compound demonstrates cancer-specific cytotoxicity, with significantly lower IC50 values in NSCLC cell lines compared to normal fibroblast cells.[1][5]
These application notes provide a detailed protocol for the treatment of NSCLC cell lines with this compound, outlining methodologies for assessing its effects on cell viability, cell cycle progression, and cancer stemness.
Data Summary
The following tables summarize the quantitative data reported for the effects of this compound on NSCLC cell lines.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | Histological Type | IC50 (nM) |
| Lu99 | Large Cell Carcinoma | 2.06 ± 0.21 |
| A549 | Adenocarcinoma | 3.26 ± 0.16 |
| Data from Rawangkan et al., 2022.[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (48h treatment)
| Cell Line | Treatment | % of Cells in G0/G1 Phase |
| Lu99 | Control | 64.57 ± 1.46 |
| 0.1 µM this compound | 74.4 ± 3.96 | |
| 1 µM this compound | 72.97 ± 2.15 | |
| A549 | Control | 37.50 ± 0.71 |
| 0.1 µM this compound | 54.20 ± 5.73 | |
| 1 µM this compound | 53.97 ± 7.77 | |
| Data from Rawangkan et al., 2022.[1] |
Table 3: Effect of this compound on Tumor Sphere Formation in NSCLC Cells (14-day treatment)
| Cell Line | Treatment | Average Size of Tumor Spheres (µm) | % Inhibition of Size |
| Lu99 | Control | 175.54 ± 55.78 | - |
| 1 nM this compound | 128.82 ± 20.07 | 26.6% | |
| A549 | Control | 158.72 ± 47.40 | - |
| 1 nM this compound | 134.87 ± 25.71 | 15.0% | |
| Data from Rawangkan et al., 2022.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in NSCLC cells and a general experimental workflow for its evaluation.
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Dinactin
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the effects of chemical compounds on cell cycle progression.
Introduction
Dinactin is a macrotetrolide antibiotic that has been identified as a promising antitumor agent.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.[1][2][3] This cell cycle inhibition is attributed to the downregulation of key regulatory proteins, including cyclins A, B, and D3, as well as cyclin-dependent kinase 2 (cdk2).[1][2][3] This application note provides a comprehensive guide to analyzing this compound-induced cell cycle arrest using flow cytometry, a powerful technique for quantifying DNA content and determining the distribution of cells in different phases of the cell cycle.[4][5][6][7] The following sections include quantitative data from studies on non-small cell lung cancer (NSCLC) cells, a detailed experimental protocol, and visual diagrams of the associated signaling pathway and experimental workflow.
Data Presentation
The table below summarizes the effect of this compound on the cell cycle distribution of Lu99 and A549 NSCLC cell lines following a 48-hour treatment period. The data clearly demonstrates an accumulation of cells in the G0/G1 phase upon treatment with this compound.
| Cell Line | Treatment | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| Lu99 | Control | 64.57 ± 1.46 | Data not specified in source | 21.60 ± 1.61 |
| This compound (0.1 µM) | 74.4 ± 3.96 | Data not specified in source | 12.36 ± 5.37 | |
| This compound (1 µM) | 72.97 ± 2.15 | Data not specified in source | 14.07 ± 2.42 | |
| A549 | Control | 37.50 ± 0.71 | Data not specified in source | Data not specified in source |
| This compound (0.1 µM) | 54.20 ± 5.73 | Data not specified in source | Data not specified in source | |
| This compound (1 µM) | 53.97 ± 7.77 | Data not specified in source | Data not specified in source |
Note: The source study indicated no significant change in the S phase for Lu99 cells and no discernible changes in the S and G2/M phases for A549 cells under these conditions.[1]
Signaling Pathway of this compound-Induced G0/G1 Cell Cycle Arrest
This compound exerts its effect on the cell cycle by targeting key proteins that regulate the G1 to S phase transition. The diagram below illustrates the inhibitory action of this compound on this pathway.
Caption: this compound induces G0/G1 arrest by inhibiting key cell cycle proteins.
Experimental Protocol: Flow Cytometry Analysis of Cell Cycle
This protocol provides a step-by-step method for the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL in PBS)
-
RNase A Solution (100 µg/mL in PBS)
-
Flow cytometry tubes (e.g., 5 mL polystyrene or polypropylene tubes)
-
Centrifuge
-
Vortex mixer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells of interest (e.g., A549 or Lu99) in appropriate culture dishes or flasks.
-
Allow cells to attach and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM and 1 µM) and a vehicle control for the specified duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells using trypsin-EDTA.
-
Transfer the cell suspension to a conical tube and centrifuge at approximately 300 x g for 5 minutes to pellet the cells.[5]
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This helps to prevent cell clumping.[6]
-
Incubate the cells in 70% ethanol for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.[6]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes. Fixed cells are less dense and require a higher centrifugation force to pellet.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that the PI dye specifically binds to DNA.[7]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[6]
-
-
Flow Cytometry Analysis:
-
Before analysis, gently filter the cell suspension through a 35-50 µm nylon mesh to remove any cell aggregates.
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use appropriate gating strategies to exclude doublets and debris.
-
The DNA content is measured by the fluorescence intensity of the PI signal. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental steps for analyzing this compound-induced cell cycle arrest.
Caption: Workflow for flow cytometry analysis of cell cycle arrest.
References
- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
Dinactin in Patch Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinactin, a macrocyclic tetranactone antibiotic isolated from Streptomyces species, is a member of the macrotetrolide family of ionophores. It functions as a highly selective ionophore for monovalent cations, with a pronounced preference for potassium (K⁺) and ammonium (NH₄⁺) ions.[1] This property allows this compound to permeabilize cell membranes to these ions, thereby altering the membrane potential and ion gradients. While extensively studied for its antimicrobial and anticancer properties, its direct application in patch clamp electrophysiology is not well-documented in publicly available literature.
These application notes provide a comprehensive guide for utilizing this compound in patch clamp studies. Due to the lack of established specific protocols, the following sections detail inferred methodologies based on this compound's known biological activities and on protocols for similar potassium ionophores, such as valinomycin. These notes are intended to serve as a starting point for researchers to develop and optimize their own experimental designs.
Principle of Action in Electrophysiology
In the context of patch clamp studies, this compound can be employed as a pharmacological tool to manipulate the potassium conductance of a cell's membrane. By inserting into the lipid bilayer, this compound forms a mobile carrier that facilitates the transport of potassium ions across the membrane, down their electrochemical gradient. This induced potassium permeability can be used to:
-
Clamp the membrane potential near the potassium equilibrium potential (Erev, K⁺): This is useful for studying the activity of other ion channels at a stable, hyperpolarized membrane potential.
-
Investigate the role of potassium gradients in cellular processes: By altering intracellular or extracellular potassium concentrations in the presence of this compound, researchers can study the impact of potassium fluxes on cell signaling, excitability, and other physiological functions.
-
Study the biophysical properties of this compound-mediated ion transport: Patch clamp can be used to characterize the kinetics and selectivity of ion transport by this compound itself.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various biological assays. These values can help in determining a suitable concentration range for patch clamp experiments. It is important to note that the effective concentration in a patch clamp experiment may differ and should be determined empirically.
| Parameter | Cell Line/Organism | Value | Reference |
| IC₅₀ (Antiproliferative) | Lu99 (Non-small cell lung cancer) | 2.06 ± 0.21 nM | [2] |
| A549 (Non-small cell lung cancer) | 3.26 ± 0.16 nM | [2] | |
| HCT-116 (Colon carcinoma) | 1.1 µM | [3] | |
| T47D (Breast ductal carcinoma) | 1.3 µM | [3] | |
| MCF7 (Breast adenocarcinoma) | 1.5 µM | [3] | |
| HepG2 (Hepatocellular carcinoma) | 9.7 µM | [3] | |
| HEK-293 (Human embryonic kidney) | 80 µM | [3] | |
| EC₅₀ (Antifungal) | Colletotrichum gloeosporioides | 2.55 µg/mL | [4] |
| Minimum Inhibitory Concentration (MIC) (Antibacterial) | M. tuberculosis | 1 µg/mL | [3] |
| S. epidermidis | 0.039 µg/mL | [3] | |
| M. luteus | 0.019 µg/mL | [3] |
Experimental Protocols
Note: The following protocols are inferred and should be optimized for the specific cell type and experimental question.
Protocol 1: Whole-Cell Patch Clamp to Investigate the Effect of this compound on Membrane Potential
This protocol is designed to assess the ability of this compound to alter the resting membrane potential of a cell.
1. Materials:
-
Cells: Any cultured cell line or primary cell type suitable for patch clamp.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable solvent like DMSO. Store at -20°C.
-
Patch Clamp Rig: Microscope, amplifier, micromanipulator, data acquisition system.
2. Procedure:
-
Prepare cells for patch clamp recording according to standard laboratory procedures.
-
Prepare fresh working dilutions of this compound in the extracellular solution on the day of the experiment. A starting concentration range of 10 nM to 1 µM is recommended based on the available IC₅₀ data.
-
Establish a stable whole-cell recording in the current-clamp mode using the standard intracellular and extracellular solutions.
-
Record the resting membrane potential (RMP) for a stable baseline period (e.g., 2-5 minutes).
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Continuously record the membrane potential to observe any changes induced by this compound. The membrane potential is expected to hyperpolarize towards the potassium equilibrium potential.
-
After a stable effect is observed, wash out the this compound by perfusing with the standard extracellular solution and monitor for reversal of the effect.
-
(Optional) To confirm the potassium-dependent effect, repeat the experiment with a high potassium extracellular solution (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity). In this condition, the this compound-induced change in membrane potential should be smaller.
Protocol 2: Perforated-Patch Clamp to Study Ion Channel Activity in the Presence of this compound
This protocol uses the perforated-patch configuration to maintain the integrity of intracellular signaling pathways while investigating the effect of this compound.
1. Materials:
-
Same as Protocol 1, with the addition of a perforating agent.
-
Perforating Agent: Amphotericin B or Gramicidin.
-
Intracellular (Pipette) Solution for Perforated Patch (in mM): 140 KCl, 10 NaCl, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Perforating Agent Stock Solution: Prepare a stock solution of Amphotericin B (e.g., 60 mg/mL in DMSO) or Gramicidin (e.g., 20 mg/mL in DMSO).
2. Procedure:
-
Prepare the intracellular solution and add the perforating agent immediately before use. A typical final concentration for Amphotericin B is 240 µg/mL and for Gramicidin is 50-100 µg/mL. Sonicate briefly to aid dissolution.
-
Back-fill the patch pipette with the perforating agent-containing intracellular solution, being careful to avoid introducing it to the very tip (tip-dipping in perforating agent-free solution can help achieve a better seal).
-
Approach a cell and form a giga-ohm seal.
-
Monitor the access resistance. Perforation will occur gradually over 5-20 minutes, observed as a decrease in access resistance.
-
Once a stable, low access resistance is achieved, begin the experiment.
-
Record baseline ion channel activity using appropriate voltage-clamp protocols.
-
Perfuse the cell with an extracellular solution containing this compound.
-
Record the activity of the ion channel of interest in the presence of this compound. The stabilized membrane potential due to this compound's activity can provide a consistent baseline for studying voltage-gated channels.
-
Wash out this compound and record recovery.
Visualizations
Caption: Experimental workflow for a patch clamp study investigating the effects of this compound.
Caption: Wnt/β-catenin signaling pathway and the reported inhibitory effect of this compound.
References
Application Notes and Protocols for In Vivo Antitumor Studies of Dinactin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental studies to evaluate the antitumor efficacy of Dinactin. The protocols are based on the known in vitro mechanisms of this compound, which include the induction of cell cycle arrest, inhibition of cancer stemness, and suppression of the Wnt/β-catenin signaling pathway.
Introduction
This compound is a macrolide antibiotic that has demonstrated promising antitumor properties in preclinical in vitro studies. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) and colon cancer.[1][2][3][4][5][6][7] The primary mechanisms of action identified are the induction of G0/G1 cell cycle arrest through the downregulation of cyclins and cyclin-dependent kinases (CDKs), and the inhibition of cancer stem cell (CSC) properties.[1][2][4][6][8][9][10] Furthermore, this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in tumorigenesis.[3][5]
These application notes outline the necessary in vivo studies to validate these in vitro findings and to assess the therapeutic potential of this compound in a living organism. The following protocols describe a phased approach, starting with a dose-finding study to establish a safe and effective dose range, followed by a comprehensive tumor growth inhibition study using a xenograft model.
Preclinical In Vivo Experimental Design
A xenograft model using human cancer cells implanted in immunodeficient mice is a standard and appropriate model for the initial in vivo evaluation of a novel antitumor compound like this compound. Based on the potent in vitro activity of this compound against NSCLC cell lines (e.g., A549, Lu99), an NSCLC xenograft model is recommended.[1][2][4][6][9][10]
Dose-Response and Toxicity Study
Prior to assessing antitumor efficacy, it is crucial to determine the maximum tolerated dose (MTD) of this compound. This study will establish a safe dose range for subsequent experiments.
Table 1: Proposed Dose-Finding Study Design
| Parameter | Description |
| Animal Model | Athymic Nude Mice (e.g., BALB/c nude), 6-8 weeks old, female |
| Number of Animals | 3-5 mice per group |
| Test Article | This compound (dissolved in a suitable vehicle, e.g., DMSO/Saline) |
| Vehicle Control | The same vehicle used to dissolve this compound |
| Route of Administration | Intraperitoneal (i.p.) injection (a common route for preclinical drug testing) |
| Dosing Regimen | Single dose or daily injections for 5 consecutive days |
| Dose Levels | Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg). The starting dose should be informed by the in vitro IC50 values, though a direct conversion is not always possible. |
| Monitoring | Body weight (daily), clinical signs of toxicity (daily, e.g., changes in posture, activity, grooming), food and water intake (optional). |
| Endpoint | The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality. |
Tumor Growth Inhibition Study
This study will evaluate the antitumor efficacy of this compound at well-tolerated doses determined from the dose-finding study.
Table 2: Proposed Tumor Growth Inhibition Study Design
| Parameter | Description |
| Animal Model | Athymic Nude Mice, 6-8 weeks old, female |
| Tumor Model | Subcutaneous xenograft of human NSCLC cells (e.g., A549) |
| Number of Animals | 8-10 mice per group to ensure statistical power |
| Treatment Groups | 1. Vehicle Control2. This compound (Low dose, e.g., MTD/2)3. This compound (High dose, e.g., MTD)4. Positive Control (a standard-of-care chemotherapy for NSCLC, e.g., cisplatin) |
| Tumor Inoculation | 1-5 x 10^6 A549 cells in ~100 µL of a 1:1 mixture of serum-free media and Matrigel, injected subcutaneously into the flank. |
| Treatment Initiation | When tumors reach a palpable size (e.g., 100-150 mm³) |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Daily or every other day for a specified period (e.g., 21 days) |
| Efficacy Endpoints | - Tumor volume measurement (twice weekly using calipers)- Body weight (twice weekly)- Survival analysis (if applicable)- At the end of the study, tumors and major organs are collected for further analysis. |
Experimental Protocols
Protocol for Subcutaneous Xenograft Model
-
Cell Culture: Culture A549 human non-small cell lung cancer cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Cell Preparation: On the day of inoculation, harvest the cells using trypsin, wash with serum-free media, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Keep on ice.
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, begin measuring tumor dimensions (length and width) twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups.
Protocol for In Vivo Efficacy Assessment
-
Treatment: Administer this compound (dissolved in vehicle), vehicle control, or positive control drug via intraperitoneal injection according to the predetermined dosing schedule.
-
Monitoring: Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the planned treatment period.
-
Tissue Collection: At the time of euthanasia, carefully excise the tumors and weigh them. Collect major organs (liver, kidney, spleen, lungs, heart) for toxicity assessment. A portion of the tumor and organs should be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and another portion fixed in 10% neutral buffered formalin for histological analysis.
Analysis of Antitumor Mechanisms In Vivo
Immunohistochemistry (IHC) for Proliferation, Apoptosis, and Angiogenesis
Table 3: IHC Analysis of Tumor Tissues
| Marker | Biological Process | Antibody Example | Expected Result with this compound |
| Ki-67 | Proliferation | Rabbit anti-Ki-67 | Decreased number of Ki-67 positive cells |
| Cleaved Caspase-3 | Apoptosis | Rabbit anti-Cleaved Caspase-3 | Increased number of Cleaved Caspase-3 positive cells |
| TUNEL Assay | Apoptosis (DNA fragmentation) | In Situ Cell Death Detection Kit | Increased number of TUNEL positive cells |
| CD31 (PECAM-1) | Angiogenesis (Endothelial cells) | Rat anti-CD31 | Decreased microvessel density |
Protocol for IHC:
-
Tissue Processing: Paraffin-embed the formalin-fixed tumor tissues and section them at 4-5 µm thickness.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) and method (e.g., heat-induced).
-
Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with the primary antibody overnight at 4°C. Apply a suitable HRP-conjugated secondary antibody.
-
Detection: Use a DAB substrate kit for color development. Counterstain with hematoxylin.
-
Imaging and Analysis: Capture images using a light microscope. Quantify the staining using image analysis software (e.g., ImageJ) by counting the percentage of positive cells or measuring the stained area.
Western Blot for Signaling Pathway Analysis
Table 4: Western Blot Analysis of Tumor Lysates
| Pathway | Target Protein | Antibody Example | Expected Result with this compound |
| Wnt/β-catenin | β-catenin | Mouse anti-β-catenin | Decreased levels of nuclear β-catenin |
| Cyclin D1 | Rabbit anti-Cyclin D1 | Decreased protein expression | |
| c-Myc | Rabbit anti-c-Myc | Decreased protein expression | |
| Cell Cycle | Cyclin A, B, D3 | Rabbit anti-Cyclin A/B/D3 | Decreased protein expression |
| CDK2 | Mouse anti-CDK2 | Decreased protein expression | |
| Loading Control | β-actin or GAPDH | Mouse anti-β-actin | No change |
Protocol for Western Blot:
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
Visualizations
Caption: Proposed mechanism of this compound's antitumor action.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Tumor Growth Inhibition Assay [bio-protocol.org]
- 2. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor growth assay [bio-protocol.org]
- 4. Wnt/β-Catenin Signaling and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time imaging of β-catenin dynamics in cells and living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dinactin Solubility for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of dinactin in cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's solubility, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for cell culture applications.[1] this compound is a hydrophobic compound with poor water solubility, and DMSO effectively solubilizes it at concentrations suitable for creating high-concentration stock solutions.[1] Ethanol, methanol, and dimethylformamide (DMF) are also viable solvents.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies significantly among different cell lines.[2][3] Generally, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is considered safe for most cell lines, exhibiting minimal to no cytotoxicity.[2][4] However, some sensitive cell lines, particularly primary cells, may be affected by concentrations as low as 0.1%.[4] It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of the solvent.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Pre-warm the media: Warming your cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.
-
Gradual Dilution: Instead of adding the concentrated stock directly to the full volume of media, first dilute the stock in a smaller volume of warm media, vortex or sonicate briefly, and then add this intermediate dilution to the final volume.
-
Increase Final Volume: If possible, increase the total volume of your cell culture medium to lower the final concentration of both this compound and DMSO.
-
Use a Carrier Protein: For serum-free media, the addition of a carrier protein like bovine serum albumin (BSA) can sometimes help to keep hydrophobic compounds in solution.
Troubleshooting Guide: this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume gradually while vortexing or sonicating. Gentle warming (to 37°C) can also aid dissolution. |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final concentration of this compound in your experiment. Prepare a more dilute stock solution in DMSO to minimize the volume of DMSO added to the medium.[4] |
| The medium becomes cloudy over time after adding this compound. | The compound is slowly coming out of solution. This can be due to temperature fluctuations or interactions with components in the medium.[5] | Ensure the incubator maintains a stable temperature. Minimize the time the culture is outside the incubator. Consider preparing fresh this compound-containing media for longer experiments. |
| Precipitation is observed even at low concentrations. | The quality of the DMSO or this compound may be compromised. | Use a fresh, anhydrous grade of DMSO, as absorbed water can affect solubility. Ensure the this compound has been stored correctly, protected from moisture. |
Quantitative Solubility Data
The following table summarizes the available solubility data for a macrotetrolide mixture containing this compound. It is important to note that the solubility of pure this compound may vary.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 10 |
| Ethanol | 1 |
| Dimethyl Sulfoxide (DMSO) | 0.25 |
Data from a mixture containing nonactin, monactin, and this compound.[6]
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (purity >95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 765.0 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 765.0 g/mol * 1 mL = 0.00765 g = 7.65 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 7.65 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it to 37°C.
-
-
Sterilization:
-
DMSO solutions are typically considered self-sterilizing. However, if you have concerns about contamination, you can filter the stock solution through a 0.22 µm sterile syringe filter that is compatible with DMSO.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Properly stored stock solutions are generally stable for up to 3 months.
-
Signaling Pathway Diagram
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[7][8] This pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 6. glpbio.com [glpbio.com]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of Dinactin in mammalian cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Dinactin in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mammalian cells?
This compound is a macrotetrolide antibiotic that functions as a monovalent cation ionophore with high selectivity for potassium and ammonium ions.[1] In cancer cells, its primary antitumor mechanisms include the induction of G0/G1 phase cell cycle arrest and inhibition of the Wnt/β-catenin signaling pathway.[1][2] The cell cycle arrest is associated with the downregulation of cyclins A, B, and D3, and cyclin-dependent kinase 2 (cdk2) protein expression.[3][4][5]
Q2: What are the potential off-target effects of this compound?
Given its function as an ionophore, this compound can disrupt ion homeostasis within the cell, which could lead to a variety of off-target effects unrelated to its anti-cancer activities. Alterations in intracellular potassium concentration can impact numerous cellular processes, including membrane potential, enzyme activities, and signal transduction. While specific off-target proteins have not been extensively profiled in the literature, any cellular process sensitive to changes in monovalent cation concentrations could be affected.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Differentiating between on-target and off-target effects is crucial for interpreting experimental results. A common strategy involves using a combination of approaches:
-
Dose-response analysis: On-target effects are typically observed at lower concentrations of the compound, while off-target effects may become more prominent at higher concentrations.[6]
-
Target validation: Use techniques like CRISPR/Cas9 to knock out the putative target. If the drug still elicits the same effect in the knockout cells, it is likely due to an off-target mechanism.[7]
-
Orthogonal assays: Employ different experimental methods to measure the same biological outcome. If multiple, distinct assays yield consistent results, it strengthens the evidence for an on-target effect.
Q4: At what concentrations are off-target effects of this compound more likely to be observed?
This compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cell lines at nanomolar concentrations (IC50 values of 2.06 ± 0.21 nM for Lu99 and 3.26 ± 0.16 nM for A549).[1] However, for other cancer cell lines, such as colon, breast, and liver cancer, the IC50 values are in the micromolar range (1.1 to 9.7 µM).[1][6] Notably, the cytotoxicity in normal human embryonic kidney cells (HEK-293) is significantly lower, with a reported IC50 of approximately 80 µM.[1][6] Off-target effects should be considered, especially when using concentrations in the micromolar range or higher.
Troubleshooting Guide
Problem: I am observing unexpected or widespread cytotoxicity in my cell line.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects or generalized toxicity due to its ionophoric nature. Different cell lines exhibit varying sensitivities.[6]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for your specific cell line. Start with a wide range of concentrations, from nanomolar to high micromolar.
-
Use a lower concentration: Based on the dose-response data, use the lowest concentration that elicits the desired on-target effect.
-
Include control cell lines: Test the effect of this compound on a non-cancerous cell line (e.g., HEK-293) to assess general cytotoxicity.[1][6]
-
Monitor mitochondrial health: As an ionophore, this compound can affect mitochondrial function.[3] Consider performing assays to assess mitochondrial membrane potential or ATP production.
-
Problem: My experimental results are inconsistent with the known anti-cancer effects of this compound (i.e., I don't see G0/G1 arrest).
-
Possible Cause: The dominant effect in your specific cell model might be an off-target one, or the cellular context (e.g., expression levels of target proteins) may differ.
-
Troubleshooting Steps:
-
Confirm target engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended targets within the cell.[8][9]
-
Analyze multiple endpoints: In addition to cell cycle analysis, examine the Wnt/β-catenin signaling pathway by measuring β-catenin levels or using a reporter assay.[2]
-
Consider cell line-specific differences: The genetic and proteomic background of your cell line could influence its response to this compound.
-
Problem: I observe a phenotype that cannot be explained by cell cycle arrest or Wnt/β-catenin pathway inhibition.
-
Possible Cause: This strongly suggests an off-target effect. This compound may be interacting with other proteins or pathways.
-
Troubleshooting Steps:
-
Perform unbiased screening: To identify potential off-target proteins, consider using proteome-wide approaches. Mass spectrometry-based proteomics can identify changes in protein abundance or thermal stability across the proteome after this compound treatment.[10][11]
-
Conduct kinome profiling: If you suspect off-target effects on signaling pathways, a kinome profiling assay can assess this compound's activity against a broad panel of kinases.[12][13]
-
Validate putative off-targets: Once potential off-targets are identified, validate their interaction with this compound using methods like CETSA or by observing the drug's effect in cells where the putative off-target has been knocked down or knocked out.[7][14]
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cell lines.
| Cell Line | Cell Type | IC50 Value | Reference |
| Lu99 | Non-small cell lung cancer | 2.06 ± 0.21 nM | [1] |
| A549 | Non-small cell lung cancer | 3.26 ± 0.16 nM | [1] |
| A549 | Lung Carcinoma | 1.3 µM | [6] |
| HCT-116 | Colon Carcinoma | 1.1 µM | [6] |
| T47D | Breast Cancer | 1.3 µM | [6] |
| MCF7 | Breast Cancer | 1.5 µM | [6] |
| HepG2 | Liver Carcinoma | 9.7 µM | [6] |
| HEK-293 | Normal Embryonic Kidney | ~80 µM | [1][6] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the binding of a ligand (this compound) to its target protein in intact cells. Ligand binding typically increases the thermal stability of the target protein.[8][9][15]
-
Cell Treatment: Culture mammalian cells to ~80% confluency. Treat one group of cells with the desired concentration of this compound and a control group with a vehicle for 1-2 hours.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein analysis methods. An increase in the amount of soluble target protein at higher temperatures in the this compound-treated group compared to the control indicates target engagement.
2. Proteome-wide Off-Target Identification using Mass Spectrometry
This method identifies proteins whose thermal stability is altered upon this compound treatment, suggesting a direct or indirect interaction.[10][16]
-
Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and separate the soluble protein fraction as described in the CETSA protocol, typically at a single temperature that provides a good dynamic range.
-
Protein Digestion: Denature, reduce, alkylate, and digest the proteins in the soluble fraction into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified protein in the this compound-treated versus vehicle-treated samples. Proteins that show a statistically significant increase in abundance in the treated samples are considered potential off-targets.
3. Kinome Profiling
This technique assesses the effect of this compound on the activity of a large number of kinases simultaneously.[12][17][18]
-
Cell Lysis: Treat cells with this compound or a vehicle control. Prepare cell lysates under conditions that preserve kinase activity.
-
Kinase Assay: Incubate the cell lysates with a kinase substrate array (e.g., a chip containing peptides corresponding to the phosphorylation sites of many different kinases) in the presence of ATP.
-
Detection: Measure the level of phosphorylation for each peptide substrate.
-
Analysis: Compare the phosphorylation patterns between the this compound-treated and vehicle-treated samples. A significant change in the phosphorylation of a specific substrate suggests that this compound may be affecting the activity of the corresponding kinase(s), indicating a potential off-target interaction.
Visualizations
Caption: Known signaling pathways affected by this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin s… [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinome Profiling Reveals Abnormal Activity of Kinases in Skeletal Muscle From Adults With Obesity and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dynamic profiling of the glioma kinome – C. Ryan Miller Lab [sites.uab.edu]
- 18. Mapping the Protein Kinome: Current Strategy and Future Direction | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Dinactin Experiments
Welcome to the technical support center for Dinactin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different batches of experiments. What could be the cause?
A1: Inconsistent IC50 values for this compound can arise from several factors. Firstly, this compound is a potassium ionophore, meaning its activity is dependent on the concentration of potassium ions in the cell culture medium. Variations in media preparation can lead to differing results. Secondly, the purity of the this compound used can vary between suppliers or batches. It is also crucial to consider cellular factors such as the passage number of the cell line, as cells can change genetically and phenotypically over time. Cell seeding density at the start of the experiment can also significantly impact the apparent IC50 value.[1][2][3][4]
Q2: Our cell cycle analysis using flow cytometry shows inconsistent G0/G1 arrest after this compound treatment. What should we check?
A2: Inconsistent results in cell cycle analysis can often be traced back to the experimental procedure. Ensure that cells are in the logarithmic growth phase at the time of treatment. The final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be consistent across all samples and kept at a low, non-toxic level. For the analysis itself, it is critical to have a single-cell suspension; clumps of cells can lead to erroneous readings. The flow rate on the cytometer should be kept low to ensure accurate data collection.[5][6][7][8]
Q3: We are having trouble with the reproducibility of our tumor-sphere formation assays with this compound.
A3: Tumor-sphere formation assays are sensitive to a number of variables. The initial cell seeding density is critical; too high a density can lead to cell aggregation that is mistaken for sphere formation. The composition of the serum-free medium, including growth factors, is also crucial and should be prepared fresh. When treating with this compound, ensure thorough mixing to achieve a uniform concentration in each well. Finally, the method of counting and sizing spheres should be standardized and consistently applied.[9][10][11][12][13]
Q4: We are seeing cell viability of over 100% in our MTT assays at low this compound concentrations. Is this possible?
A4: While seemingly counterintuitive, viability readings over 100% in MTT assays can occur. This is often due to an increase in the metabolic activity of the cells in response to low, sub-lethal concentrations of a compound, which can lead to increased formazan production. It can also be an artifact of uneven cell seeding, where the treated wells contain more cells than the control wells. It is recommended to visually inspect the cells under a microscope before adding the MTT reagent and to consider complementing the MTT assay with a direct cell counting method like trypan blue exclusion.[14][15][16][17]
Troubleshooting Guides
Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Variable Potassium Levels in Media | Standardize media preparation protocols. Use a single, high-quality source for media and supplements. |
| This compound Purity and Stability | Obtain a certificate of analysis for your this compound batch. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store as recommended by the supplier. |
| Cell Passage Number | Use cells within a consistent and defined passage number range for all experiments. |
| Cell Seeding Density | Optimize and strictly adhere to a standardized cell seeding density for your specific cell line and plate format. |
| Assay Incubation Time | Ensure the duration of this compound exposure is consistent across all experiments. |
Cell Cycle Analysis Issues
| Potential Cause | Troubleshooting Step |
| Sub-optimal Cell Health | Ensure cells are healthy and in the exponential growth phase before treatment. |
| Cell Clumping | Gently triturate the cell suspension before and during staining. Consider using a cell strainer. |
| Incorrect Staining | Titrate the DNA staining dye (e.g., Propidium Iodide) and ensure RNase is active. |
| High Flow Cytometer Flow Rate | Use the lowest possible flow rate to increase data resolution. |
| Inconsistent Gating Strategy | Establish and consistently apply a clear gating strategy to define cell cycle phases. |
Tumor-Sphere Formation Assay Problems
| Potential Cause | Troubleshooting Step |
| Cell Aggregation | Ensure a single-cell suspension is plated. Reduce initial seeding density. |
| Media Evaporation | Use parafilm to seal plates or a humidified incubator to minimize evaporation. |
| Inconsistent Sphere Counting | Use imaging software to automate sphere counting and sizing based on defined parameters. |
| Variable Media Components | Prepare fresh sphere-formation media for each experiment and use high-quality growth factors. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, or until formazan crystals are visible.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
Tumor-Sphere Formation Assay
-
Prepare a single-cell suspension of your cells.
-
Resuspend the cells in a serum-free sphere-formation medium.
-
Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates.
-
Add this compound at the desired concentrations to the wells.
-
Incubate for 7-14 days, adding fresh medium with this compound every 2-3 days.
-
Count the number and measure the diameter of the spheres formed.
Visualizations
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells [frontiersin.org]
- 10. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 11. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 12. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promocell.com [promocell.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dinactin Incubation Time for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dinactin incubation time to induce apoptosis in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a macrotetrolide antibiotic that acts as a monovalent cation ionophore with high selectivity for potassium (K+) and ammonium (NH4+) ions.[1][2] Its primary recognized mechanism of anti-cancer activity is the inhibition of the Wnt/β-catenin signaling pathway.[3] However, its role in apoptosis is complex and can be cell-type dependent.
The induction of apoptosis by this compound is likely linked to its ionophoric activity. As a potassium ionophore, this compound can disrupt the intracellular potassium homeostasis, leading to a net efflux of K+ ions. A significant decrease in intracellular K+ concentration is a known early trigger for apoptosis, as it can activate caspases and endonucleases, key executioners of the apoptotic program.[4][5][6]
Q2: I am not observing apoptosis in my cells after this compound treatment. What could be the reason?
Several studies have reported that this compound's anti-proliferative effects can be apoptosis-independent in certain cancer cell lines, such as HCT-116 and some non-small cell lung cancer (NSCLC) cells.[1] In these cases, this compound may induce cell cycle arrest, primarily at the G0/G1 phase, rather than programmed cell death.[1]
If you are not observing apoptosis, consider the following possibilities:
-
Cell Line Specificity: Your cell line may be resistant to this compound-induced apoptosis.
-
Apoptosis-Independent Mechanism: this compound might be exerting its effect through other mechanisms like cell cycle arrest.
-
Suboptimal Experimental Conditions: The concentration of this compound or the incubation time may not be optimal for inducing apoptosis in your specific cell model.
Q3: What is a good starting point for this compound concentration and incubation time?
Based on published data, a common starting incubation time for this compound is 24 hours .[2] However, the optimal time can vary significantly. Some studies have shown effects after 48 hours of treatment.[1]
The concentration of this compound is also highly variable depending on the cell line. Reported IC50 values (the concentration that inhibits 50% of cell growth) range from the nanomolar (nM) to the micromolar (µM) range. It is crucial to determine the IC50 for your specific cell line before proceeding with apoptosis assays.
Q4: Can this compound's ionophore activity for ammonium ions also induce apoptosis?
Yes, the transport of ammonium ions into the cell can lead to cytoplasmic acidification. This disruption of intracellular pH can create a futile cycle, ultimately leading to apoptosis or necrosis.[7]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to optimize this compound incubation time for apoptosis induction.
Problem 1: No or low levels of apoptosis detected.
| Possible Cause | Suggested Solution |
| Inappropriate Incubation Time | The apoptotic response is transient. You may be missing the peak of apoptosis. Perform a time-course experiment, analyzing cells at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to induce apoptosis or so high that it causes rapid necrosis. Perform a dose-response experiment to determine the optimal concentration for apoptosis induction. This is often near the IC50 value. |
| Cell Line Resistance | Your cell line may not undergo apoptosis in response to this compound. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working correctly. Investigate other cellular responses to this compound, such as cell cycle arrest. |
| Assay-Specific Issues (e.g., Annexin V) | For adherent cells, the harvesting process (e.g., trypsinization) can damage cell membranes, leading to false positives. If possible, perform staining before harvesting. Also, ensure your buffers are calcium-replete, as Annexin V binding is calcium-dependent. |
| Apoptotic cells have detached and were discarded | During washes, detached apoptotic cells might be lost. It is crucial to collect both the supernatant and the adherent cells for analysis. |
Problem 2: High background apoptosis in the negative control.
| Possible Cause | Suggested Solution |
| Unhealthy Cells | Ensure you are using cells in the logarithmic growth phase. Over-confluent or starved cells can undergo spontaneous apoptosis. |
| Harsh Cell Handling | Excessive pipetting or harsh trypsinization can induce mechanical stress and cell death. Handle cells gently. |
| Contamination | Mycoplasma or other microbial contamination can induce apoptosis. Regularly test your cell cultures for contamination. |
III. Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| HCT-116 | Colon Carcinoma | 1.1 µM | Not Specified |
| A549 | Lung Carcinoma | 2.06 ± 0.21 nM | Not Specified |
| Lu99 | Lung Carcinoma | 3.26 ± 0.16 nM | Not Specified |
| T47D | Breast Cancer | 1.3 µM | Not Specified |
| MCF7 | Breast Cancer | 1.5 µM | Not Specified |
| HepG2 | Liver Cancer | 9.7 µM | Not Specified |
Note: This data is compiled from various sources and should be used as a reference. It is highly recommended to determine the IC50 value empirically for your specific experimental conditions.
IV. Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound-Induced Apoptosis
This protocol provides a general framework. Specific details may need to be optimized for your cell line and experimental setup.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
This compound Treatment: The following day, treat the cells with this compound at a concentration previously determined to be effective (e.g., around the IC50 value). Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Harvesting: At each time point, harvest both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Apoptosis Assay: Stain the cells using an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide) according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells at each time point. The optimal incubation time will correspond to the peak of the apoptotic population.
V. Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting decision tree.
References
- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionophore-induced apoptosis: role of DNA fragmentation and calcium fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 Activation Is Required Upstream of Potassium Current Enhancement and Caspase Cleavage in Thiol Oxidant-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and critical role of potassium homeostasis in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ammonium ion transport-a cause of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Dinactin precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dinactin in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] Other solvents such as ethanol and dimethylformamide (DMF) have also been reported.[3]
Q2: What is the optimal storage temperature for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C for short-to-medium-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][3][4] It is advisable to use the solution as soon as possible after preparation, as long-term storage is generally not recommended.[2]
Q3: How can I improve the dissolution of this compound when preparing a stock solution?
A3: If you encounter difficulty dissolving this compound, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to facilitate dissolution.[2][3]
Q4: What are the best practices for storing this compound stock solutions to prevent precipitation?
A4: To maintain the stability of your this compound stock solution and prevent precipitation, it is highly recommended to prepare single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can contribute to compound precipitation.[3] Store these aliquots in a dark, dry environment at the recommended temperature.[1]
Troubleshooting Guide: this compound Precipitation
If you observe precipitation in your this compound stock solution, consult the following guide for potential causes and corrective actions.
Table 1: Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding solvent. | Low Solubility: The concentration of this compound may be too high for the chosen solvent volume. | Increase the volume of the solvent. Gently warm the solution to 37°C and use sonication to aid dissolution.[2][3] |
| Precipitate appears after storage at -20°C or -80°C. | Freeze-Thaw Cycles: Repeated changes in temperature can cause the compound to fall out of solution. | Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[3] Before use, bring the aliquot to room temperature and vortex briefly to ensure it is fully redissolved. |
| Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit. | Ensure vials are sealed tightly with appropriate caps. Parafilm can be used for extra security. | |
| Precipitate forms when the stock solution is added to an aqueous buffer. | Poor Aqueous Solubility: this compound has low solubility in aqueous solutions. The sudden change in solvent polarity causes it to precipitate. | Decrease the final concentration of this compound in the aqueous medium. Consider using a surfactant or co-solvent in your final buffer, if compatible with your experimental design. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial containing this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the this compound does not fully dissolve, incubate the vial at 37°C for 10 minutes.[2]
-
Following incubation, vortex the solution again. If solids are still present, place the vial in an ultrasonic bath for 5-10 minutes.[2][3]
-
Once the this compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
Table 2: this compound Solubility and Storage Summary
| Solvent | Reported Solubility | Stock Solution Storage | Stability Notes |
| DMSO | Soluble[1][2] | -20°C (up to 1 month)[3] | Use soon after preparation is recommended.[2] |
| 0.25 mg/mL[3] | -80°C (up to 6 months)[3] | Avoid repeated freeze-thaw cycles.[3] | |
| DMF | 10 mg/mL[3] | Store at -20°C[3] | |
| Ethanol | 1 mg/mL[3] | Store at -20°C[3] | |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL[3] | Store at -20°C[3] |
Visual Guides
The following diagrams illustrate the recommended workflow for preparing this compound stock solutions and a decision-making process for troubleshooting precipitation.
Caption: A workflow for preparing a stable this compound stock solution.
Caption: A decision tree for troubleshooting this compound precipitation.
References
Cell viability issues with high concentrations of Dinactin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with high concentrations of Dinactin.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell viability experiments using high concentrations of this compound.
| Issue | Potential Cause | Recommended Solution |
| Complete Cell Death at Expected Non-Lethal Concentrations | High Sensitivity of Cell Line: The cell line being used may be exceptionally sensitive to this compound's ionophoric activity, leading to rapid disruption of ion gradients and cell death, even at concentrations predicted to be cytostatic. | 1. Titrate Down: Perform a dose-response experiment starting from a much lower concentration (e.g., in the low nanomolar range) to determine the precise IC50 for your specific cell line. 2. Reduce Exposure Time: Shorten the incubation period with this compound to observe effects on cell cycle arrest before widespread cell death occurs. 3. Consult Literature: Refer to published IC50 values for this compound in similar cell lines to ensure your starting concentrations are appropriate. |
| Inconsistent or Non-Reproducible Viability Results | Compound Precipitation: High concentrations of this compound may exceed its solubility limit in the culture medium, leading to precipitation and uneven exposure of cells to the compound. | 1. Visual Inspection: Before adding to cells, visually inspect the this compound-containing medium for any precipitates. 2. Solubility Test: Determine the solubility of this compound in your specific cell culture medium. 3. Use of a Solubilizing Agent: If necessary, and compatible with your experimental design, consider using a small amount of a biocompatible solvent (e.g., DMSO) to maintain this compound in solution. Ensure vehicle controls are included. |
| Viability Exceeds 100% at Low this compound Concentrations | Hormetic Effect or Assay Interference: Some compounds can induce a hormetic response at low concentrations, stimulating cell proliferation. Alternatively, this compound might directly interact with the viability assay reagents. | 1. Confirm with an Orthogonal Assay: Use a different viability assay method (e.g., a trypan blue exclusion assay or a calcein-AM stain) to confirm the observed increase in viability. 2. Assay Interference Control: Run the viability assay with this compound in cell-free medium to check for any direct reaction between this compound and the assay reagents. |
| Unexpected Morphological Changes Not Correlated with Viability Data | Induction of Cellular Stress Pathways: High concentrations of this compound can induce cellular stress responses, such as vacuolization or changes in cell adhesion, that may not immediately result in cell death as measured by metabolic assays like MTT. | 1. Phase-Contrast Microscopy: Regularly observe the cells under a microscope and document any morphological changes. 2. Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between different modes of cell death (e.g., Annexin V/PI staining) to better understand the cellular response to high this compound concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that could lead to cell viability issues at high concentrations?
This compound is a monovalent cation ionophore with a high selectivity for potassium and ammonium ions.[1][2] At high concentrations, it can disrupt the cellular ion balance, leading to mitochondrial dysfunction and rapid ATP hydrolysis.[1] This disruption of essential cellular processes can result in cytotoxicity.
Q2: I observed a decrease in cell proliferation but not a significant increase in cell death. Is this expected?
Yes, this is consistent with this compound's known effects. This compound has been shown to inhibit cancer cell proliferation by inducing G0/G1 phase cell cycle arrest.[1][3][4] This means the cells stop dividing but may not immediately die. This effect is associated with the downregulation of cyclins A, B, and D3, as well as cdk2 protein expression.[1][4][5]
Q3: My MTT assay results are showing very low viability even at concentrations where I expect to see only cell cycle arrest. Why might this be?
High concentrations of this compound can lead to rapid and severe mitochondrial dysfunction.[1] Since the MTT assay relies on mitochondrial reductase activity to produce a formazan product, a strong inhibition of mitochondrial function by high this compound levels will result in a low signal, which can be interpreted as low viability, even if the cells have not yet lysed.
Q4: Can high concentrations of this compound interfere with my cell viability assay?
It is possible. High concentrations of any small molecule can potentially interfere with assay components. For colorimetric assays like MTT, the compound could potentially reduce the tetrazolium salt directly. It is recommended to run a cell-free control with your highest this compound concentration to rule out direct interference with the assay reagents.
Q5: What are the typical effective concentrations of this compound?
The effective concentration of this compound can vary significantly depending on the cell line. IC50 values have been reported in the nanomolar range for some non-small cell lung cancer (NSCLC) cell lines (e.g., 2.06 ± 0.21 nM for Lu99 and 3.26 ± 0.16 nM for A549), while for other cancer cell lines like colon, breast, and liver cancer, the IC50 values are in the micromolar range (1.1 to 9.7 µM).[1] It is crucial to determine the IC50 for your specific cell line.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (nM) |
| Lu99 | 2.06 ± 0.21 |
| A549 | 3.26 ± 0.16 |
Data from[1]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon | 1.1 |
| A549 | Lung | 1.3 |
| T47D | Breast | 1.3 |
| MCF7 | Breast | 1.5 |
| HepG2 | Liver | 9.7 |
Data from
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for determining cell viability after treatment with this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing the cell cycle distribution of this compound-treated cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tumor-Sphere Formation Assay
This assay is used to assess the effect of this compound on cancer stem-like cells.
-
Single-Cell Suspension: Prepare a single-cell suspension of your cancer cells.
-
Cell Seeding: Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates with serum-free sphere-forming medium.
-
This compound Treatment: Add this compound at the desired concentrations to the wells.
-
Incubation: Incubate the plates for 7-14 days to allow for sphere formation.
-
Sphere Counting: Count the number of spheres formed in each well under a microscope.
-
Data Analysis: Compare the number and size of spheres in the this compound-treated wells to the control wells.
Visualizations
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: this compound-induced G0/G1 cell cycle arrest pathway.
Caption: Inhibition of Wnt/β-catenin signaling by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Technical Support Center: Addressing Bacterial Resistance to Dinactin in Long-Term Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dinactin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during long-term studies on bacterial resistance to this ionophore antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary antimicrobial mechanism of action for this compound?
A1: this compound is a macrotetrolide antibiotic that functions as an ionophore. Its primary mechanism involves acting as a monovalent cation ionophore with high selectivity for potassium and ammonium ions. It disrupts the bacterial cell membrane's integrity and dissipates the membrane potential, which is crucial for essential cellular processes. This disruption leads to a loss of metabolic function and ultimately cell death.
Q2: Is bacterial resistance to this compound a significant concern?
A2: While membrane-targeting antimicrobials like this compound are generally considered to have a lower likelihood of inducing resistance compared to antibiotics with highly specific cellular targets, resistance is still possible. Long-term exposure under selective pressure can lead to the emergence of resistant strains. Recent studies on other ionophores have revealed that resistance genes, such as narA and narB, can be acquired and are often linked to resistance mechanisms for other medically important antibiotics.[1][2][3][4][5] Therefore, monitoring for and understanding potential resistance is crucial in long-term applications.
Q3: What are the potential mechanisms of bacterial resistance to ionophores like this compound?
A3: Based on studies of ionophores and other membrane-active agents, potential resistance mechanisms include:
-
Altered Membrane Composition: Changes in the lipid composition or surface charge of the bacterial membrane can reduce this compound's ability to insert into the membrane or transport ions.
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching a sufficient intracellular concentration to exert its effect.[4]
-
Target Modification: While this compound targets the cell membrane, mutations in membrane proteins or changes in membrane fluidity could indirectly reduce its efficacy.
-
Biofilm Formation: Bacteria within a biofilm matrix can exhibit increased tolerance to antibiotics, including ionophores, due to reduced penetration and altered physiological states of the cells.
Q4: How can I begin to investigate the development of this compound resistance in my bacterial strain of interest?
A4: A common method is through in vitro experimental evolution. This typically involves serially passaging the bacterial culture in the presence of sub-lethal concentrations of this compound and gradually increasing the concentration over time. This process selects for mutants with increased tolerance or resistance. See the "Experimental Protocols" section for a detailed methodology.
Troubleshooting Guides
This section addresses specific issues you may encounter during your long-term this compound resistance studies.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable increase in Minimum Inhibitory Concentration (MIC) over time. | 1. Insufficient selective pressure (this compound concentration is too low).2. The bacterial strain has a very low intrinsic mutation rate for this type of resistance.3. The duration of the experiment is too short.4. This compound solution instability. | 1. Gradually increase the this compound concentration in each passage, ensuring it is high enough to inhibit the growth of the wild-type strain but allows for the potential growth of mutants.2. Consider using a chemical mutagen (e.g., ethyl methanesulfonate) or UV irradiation to increase the mutation rate, though this may introduce off-target effects.3. Extend the duration of the serial passage experiment.4. Prepare fresh this compound stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. |
| High variability in MIC results between replicates. | 1. Inconsistent inoculum size.2. Errors in the serial dilution of this compound.3. Contamination of the bacterial culture.4. Subjective interpretation of "visible growth." | 1. Standardize the inoculum to a specific optical density (e.g., 0.5 McFarland standard) before each MIC assay.2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Perform regular purity checks of your culture by plating on selective and non-selective agar.4. Use a microplate reader to measure optical density for a more objective determination of growth inhibition. |
| The bacterial population crashes after an increase in this compound concentration. | 1. The incremental increase in this compound concentration was too large.2. The resistant population was not sufficiently established before the concentration increase. | 1. Use smaller, more gradual increments in this compound concentration.2. Ensure the culture shows robust growth at the current this compound concentration for several passages before increasing it further. |
| Observed resistance is lost after sub-culturing in an antibiotic-free medium. | 1. The resistance mechanism may be transient or associated with a high fitness cost.2. The observed phenotype might be tolerance rather than stable resistance. | 1. Characterize the fitness of the resistant strain in the absence of this compound. Sequence the resistant isolates to identify potential mutations.2. Differentiate between tolerance (ability to survive high antibiotic concentrations) and resistance (ability to grow at high antibiotic concentrations) using appropriate assays like Minimum Bactericidal Concentration (MBC) testing. |
Hypothetical Quantitative Data
The following table presents hypothetical data from a long-term experimental evolution study, illustrating the potential development of resistance to this compound in a bacterial population over 50 passages.
| Passage Number | This compound Concentration (µg/mL) | Fold Change in MIC |
| 0 (Wild-Type) | 0.5 | 1x |
| 10 | 1.0 | 2x |
| 20 | 2.0 | 4x |
| 30 | 4.0 | 8x |
| 40 | 8.0 | 16x |
| 50 | 16.0 | 32x |
Experimental Protocols
Protocol 1: Experimental Evolution of this compound Resistance via Serial Passage
This protocol describes a method for inducing this compound resistance in a bacterial strain in vitro.
-
Preparation of Materials:
-
Bacterial strain of interest.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile culture tubes or microplates.
-
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the wild-type bacterial strain using a standard broth microdilution method.
-
-
Serial Passage Procedure:
-
Inoculate a culture tube or well containing fresh medium with the bacterial strain at a standardized density (e.g., 1 x 10^5 CFU/mL).
-
Add this compound at a concentration of 0.5x the initial MIC.
-
Incubate under appropriate conditions (e.g., 37°C with shaking) for 24 hours.
-
After incubation, transfer a small volume (e.g., 1% of the total volume) of the culture to a new tube/well with fresh medium and the same concentration of this compound.
-
Repeat this serial passage daily.
-
Every 5-10 passages, determine the MIC of the evolving population.
-
Once the population can consistently grow at the current this compound concentration, double the concentration for the subsequent passages.
-
Continue this process for a desired number of passages or until a significant increase in MIC is observed.
-
-
Isolation and Characterization of Resistant Mutants:
-
At various time points, plate the evolved population onto agar plates containing this compound at concentrations above the initial MIC.
-
Isolate single colonies and confirm their resistant phenotype by re-testing the MIC.
-
Perform genomic sequencing on confirmed resistant isolates to identify potential mutations.
-
Visualizations
Caption: Workflow for experimental evolution of this compound resistance.
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. Antibiotics used in food-animal production linked to resistance in people | CIDRAP [cidrap.umn.edu]
- 3. The ionophore resistance genes narA and narB are geographically widespread and linked to resistance to medically important antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]
- 5. wattagnet.com [wattagnet.com]
Minimizing Dinactin's effect on non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinactin. The focus is on strategies to minimize the compound's effects on non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's anti-cancer effects?
A1: this compound is a macrolide antibiotic and ionophore that exhibits anti-cancer properties through multiple mechanisms. Primarily, it acts as a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[1][2] This inhibition can lead to decreased proliferation of cancer cells. Additionally, this compound has been shown to induce G0/G1 phase cell cycle arrest by down-regulating the expression of key cell cycle proteins such as cyclins A, B, D3, and cyclin-dependent kinase 2 (cdk2).[3][4][5] It can also suppress cancer stemness by reducing the expression of cancer stem cell markers.[3][4][5]
Q2: Does this compound show selectivity for cancer cells over non-cancerous cells?
A2: Yes, studies have indicated that this compound exhibits a degree of selectivity for cancer cells. The half-maximal inhibitory concentration (IC50) for this compound in the non-cancerous human embryonic kidney cell line HEK-293 was found to be approximately 80 µM, which is significantly higher than the IC50 values observed in various human cancer cell lines (ranging from 1.1 to 9.7 µM).[3][6] Furthermore, the IC50 value in normal fibroblast cells was reported to be over 100-fold higher than in non-small cell lung cancer (NSCLC) cell lines.[4] This suggests a therapeutic window where this compound can be effective against cancer cells while having a lesser impact on normal cells.
Q3: My non-cancerous control cells are showing significant toxicity. What are some initial troubleshooting steps?
A3: If you are observing high toxicity in your non-cancerous control cell lines, consider the following:
-
Concentration Optimization: Ensure you are using the lowest effective concentration of this compound for your cancer cell line. A dose-response experiment is crucial to identify a concentration that is cytotoxic to your cancer cells but minimally affects your non-cancerous controls.
-
Exposure Time: Reduce the duration of this compound exposure. Shorter incubation times may be sufficient to induce the desired effect in cancer cells while minimizing toxicity in non-cancerous cells.
-
Cell Seeding Density: Optimize the initial seeding density of your cells. Cell density can influence the apparent cytotoxicity of a compound.
-
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed toxicity at the final concentration used in your experiments.
Q4: How can I experimentally minimize this compound's effect on my non-cancerous cell lines?
A4: Beyond basic troubleshooting, you can employ more advanced experimental strategies:
-
Co-culture Models: Establish a co-culture system with both cancer and non-cancerous cells.[7][8][9] This can provide a more physiologically relevant environment and may reveal protective effects of cell-cell interactions for the non-cancerous cells.
-
Intermittent Dosing: Instead of continuous exposure, try a pulsed treatment where this compound is added and then removed from the culture medium. This can mimic in vivo pharmacokinetics more closely and may reduce the cumulative toxicity on non-cancerous cells.
-
Synergistic Drug Combinations: Explore the use of this compound in combination with other anti-cancer agents. A synergistic interaction may allow you to use a lower, less toxic concentration of this compound to achieve the desired effect on cancer cells.[10]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete solubilization of the formazan product by vigorous pipetting or shaking before reading the absorbance. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Issue 2: Difficulty in Interpreting Cell Cycle Analysis Data
| Possible Cause | Troubleshooting Step |
| Cell clumps | Filter the cell suspension through a nylon mesh before staining to remove aggregates. |
| RNA contamination (when using Propidium Iodide) | Treat cells with RNase A to ensure that only DNA is stained. |
| Incorrect gating strategy | Set appropriate gates to exclude debris and doublets from the analysis. |
| Insufficient cell number | Use an adequate number of cells (typically at least 1 x 10^6) for each sample to obtain a robust histogram. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | 1.3 | [6] |
| HCT-116 | Human Colon Carcinoma | 1.1 | [6] |
| T47D | Human Breast Cancer | 1.3 | [6] |
| MCF7 | Human Breast Cancer | 1.5 | [6] |
| HepG2 | Human Liver Cancer | 9.7 | [6] |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | 80 | [3][6] |
| Normal Fibroblasts | Human Dermal Fibroblasts (Non-cancerous) | >100-fold higher than NSCLC cells | [4] |
| Lu99 | Human Lung Large Cell Carcinoma | 0.00206 | [4] |
| A549 | Human Lung Adenocarcinoma | 0.00326 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 of this compound.[11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining.[14][15][16][17][18]
-
Cell Treatment: Culture cells with and without this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This protocol allows for the analysis of protein expression levels of key cell cycle regulators.[1][19][20][21]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cyclin D1, cdk2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Caption: General workflow for assessing this compound's effects on cell lines.
Caption: Troubleshooting logic for minimizing this compound's off-target effects.
References
- 1. SDS–PAGE and Western blotting [bio-protocol.org]
- 2. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Co-culture system of breast cancer and normal cells to investigate inflammation: using doxorubicin encapsulated in adipose-derived exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Co-Culture Model for Chemotherapy-Induced Neurotoxicity Testing | Scientific Poster [28bio.com]
- 9. From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. chondrex.com [chondrex.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. fortislife.com [fortislife.com]
Technical Support Center: Dinactin Dosage and Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Dinactin dosage across different cancer cell types.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound in cancer cells?
A1: this compound is an antitumor antibiotic that functions as a monovalent cation ionophore with high selectivity for potassium and ammonium.[1] Its anticancer effects are mediated through multiple mechanisms, including the inhibition of cellular proliferation, induction of cell cycle arrest at the G0/G1 phase, and reduction of clonogenic survival.[1][2] this compound has also been shown to inhibit cell migration and invasion and to block the Wnt/β-catenin signaling pathway.[1][2][3] Furthermore, it can act as a cancer stem cell (CSC) inhibitor by suppressing the expression of stemness markers.[1][4]
Q2: How much does the effective dosage of this compound vary between different cancer cell lines?
A2: The effective dosage of this compound, often represented by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines. For instance, non-small cell lung cancer (NSCLC) cell lines like Lu99 and A549 are sensitive to nanomolar concentrations, while other cancer cell types such as colon, breast, and liver cancer cells show sensitivity in the micromolar range.[2] It is crucial to determine the optimal dosage for each specific cell line experimentally.
Q3: this compound treatment does not seem to be inducing apoptosis in my cancer cell line. Is this expected?
A3: Yes, this can be an expected outcome. Studies have shown that this compound can exert its anti-proliferative effects in an apoptosis-independent manner.[3] The primary mechanism of action is often through the induction of G0/G1 cell cycle arrest.[1][4][5]
Q4: I am observing morphological changes in my cells after this compound treatment. What does this indicate?
A4: Morphological changes in cancer cells following this compound treatment are a known effect and can be concentration-dependent.[3] These changes are often associated with the drug's impact on cell proliferation, migration, and invasion.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell viability after this compound treatment. | Suboptimal this compound concentration. | Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 for your specific cell line. Refer to the IC50 values in Table 1 for a starting range. |
| Cell line resistance. | Some cell lines may be inherently more resistant to this compound. Consider increasing the incubation time or exploring combination therapies. | |
| Inconsistent results in cell cycle analysis. | Improper cell handling and fixation. | Ensure proper cell harvesting and fixation techniques to avoid cell clumping and ensure accurate DNA staining for flow cytometry. |
| Incorrect gating strategy. | Set up appropriate controls (e.g., untreated cells, cells treated with a known cell cycle inhibitor) to define the G0/G1, S, and G2/M phases accurately. | |
| Difficulty in forming tumor-spheres for cancer stemness assays. | Suboptimal cell seeding density. | Optimize the cell seeding density to ensure the formation of distinct spheres. |
| Inappropriate culture medium. | Use a serum-free medium supplemented with appropriate growth factors (e.g., EGF and FGF) to promote cancer stem cell growth.[4] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 nM | [1][2] |
| A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 nM | [1][2] |
| HCT-116 | Colon Cancer | 1.1 µM | [3] |
| T47D | Breast Cancer | 1.3 µM | [3] |
| MCF7 | Breast Cancer | 1.5 µM | [3] |
| HepG2 | Liver Cancer | 9.7 µM | [3] |
| HEK-293 | Non-cancerous | 80 µM | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.[6]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Tumor-Sphere Formation Assay for Cancer Stemness
This protocol assesses the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Serum-free cancer stem cell culture medium (e.g., DMEM:F12 with supplements)[4]
-
Ultra-low attachment plates
-
Microscope
Procedure:
-
Seed single cells in ultra-low attachment 96-well plates at a low density (e.g., 500 cells/well) in serum-free CSC medium.[4]
-
Treat the cells with this compound at the desired concentrations (e.g., 0.1 nM and 1 nM).[4]
-
Incubate for 10-14 days to allow for tumor-sphere formation.[4]
-
Count the number and measure the size of the tumor-spheres (typically >50-100 µm in diameter) under a microscope.[4]
Visualizations
Caption: this compound's inhibition of the Wnt/β-catenin pathway and induction of G1 cell cycle arrest.
Caption: Workflow for determining the optimal dosage of this compound using an MTT assay.
References
- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Dinactin and Salinomycin on Cancer Stem Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Dinactin and Salinomycin in targeting cancer stem cells (CSCs). This document synthesizes experimental data on their mechanisms of action, effects on CSC viability, and impact on key signaling pathways.
Introduction
Cancer stem cells are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are implicated in tumor initiation, metastasis, and resistance to conventional therapies. Targeting this resilient cell population is a critical goal in the development of novel cancer treatments. Both this compound and Salinomycin, polyether ionophore antibiotics, have emerged as promising agents that selectively target CSCs. This guide offers a detailed comparison of their performance based on available experimental data.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and Salinomycin on various cancer stem cell populations as reported in preclinical studies.
Table 1: Inhibitory Concentration (IC50) Values
| Compound | Cancer Type | Cell Line(s) | IC50 | Citation(s) |
| This compound | Non-Small Cell Lung Cancer | Lu99 | 2.06 ± 0.21 nM | [1] |
| Non-Small Cell Lung Cancer | A549 | 3.26 ± 0.16 nM | [1] | |
| Colon Cancer | HCT-116 | 1.1 µM | [2] | |
| Breast Cancer | T47D, MCF7 | 1.3 µM, 1.5 µM | [2] | |
| Liver Cancer | HepG2 | 9.7 µM | [2] | |
| Salinomycin | Breast Cancer | HMLER CD24low | ~10-fold less effective than AM5 (an iron-sequestering derivative) | [3] |
| Glioblastoma | GBM CSC-high cells | ~1.25 µM | [3] | |
| Medulloblastoma | - | 0.1 to 2 µM | [3] | |
| Pancreatic Cancer | CSC-high cells | ~0.5–2 µM | [3] |
Table 2: Effect on Tumor Sphere Formation
| Compound | Cancer Type | Cell Line(s) | Concentration | Effect on Sphere Number | Effect on Sphere Size | Citation(s) |
| This compound | Non-Small Cell Lung Cancer | A549 | 1 nM | 71.6% inhibition | 15.0% reduction | [1] |
| Non-Small Cell Lung Cancer | Lu99 | 1 nM | Not specified | 26.6% reduction | [1] | |
| Salinomycin | Ovarian Cancer | OCSCs | 0.5 µM | 60.0% reduction | Not specified | [4] |
| Ovarian Cancer (with Paclitaxel) | OCSCs | 0.5 µM Salinomycin + 20 nM Paclitaxel | 86.6% reduction | Not specified | [4] | |
| Breast Cancer | MCF-7 derived ALDH1+ CSCs | Not specified | Markedly reduced | Not specified | [5] |
Mechanisms of Action and Affected Signaling Pathways
Both this compound and Salinomycin impact key signaling pathways that are crucial for the maintenance and survival of cancer stem cells.
This compound
This compound has been shown to inhibit cancer cell growth by inducing cell cycle arrest at the G0/G1 phase.[1][6] This is associated with the downregulation of cyclins A, B, and D3, as well as cdk2 protein expression.[1] Furthermore, this compound suppresses the expression of critical CSC markers, including ALDH1A1, Nanog, Oct4, and Sox2, particularly in Lu99 lung cancer cells.[1][7] The Wnt/β-catenin signaling pathway has also been identified as a target of this compound.[1][8]
References
- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Salinomycin as a potent anticancer stem cell agent: State of the art and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salinomycin reduces stemness and induces apoptosis on human ovarian cancer stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salinomycin as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Dinactin and Other Macrotetrolide Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of dinactin and other macrotetrolide antibiotics. It includes a summary of their biological activities, detailed experimental protocols, and visualizations of key molecular pathways.
Macrotetrolide antibiotics are a class of cyclic ionophores produced by various species of Streptomyces. This family includes this compound, nonactin, monactin, and tetranactin, which share a core structure of four tetrahydrofuran rings linked by ester bonds.[1] Their primary mechanism of action involves acting as ionophores for monovalent cations, disrupting ion gradients across biological membranes.[2] This activity underlies their broad range of biological effects, including antimicrobial, insecticidal, and antitumor properties.[3]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound and other macrotetrolide antibiotics. It is important to note that direct comparison of Minimum Inhibitory Concentration (MIC) values across different studies can be challenging due to variations in experimental conditions.
| Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis (ATCC 25177) | 1 | [4] |
| Staphylococcus epidermidis (ATCC 12228) | 0.039 | [4] | |
| Micrococcus luteus (ATCC 10240) | 0.019 | [4] | |
| Staphylococcus aureus (ATCC 35923) | 0.078 | [4] | |
| Enterococcus faecalis (ATCC 51299) | 0.078 | [4] | |
| Bacillus subtilis (ATCC 11774) | 0.156 | [4] | |
| Escherichia coli (ATCC 10536) | 0.156 | [4] | |
| Pseudomonas aeruginosa (ATCC 10145) | 0.156 | [4] | |
| Klebsiella pneumoniae (ATCC BAA-2146) | 0.156 | [4] | |
| Tetranactin | Botrytis cinerea | 24 | [5] |
Table 1: Comparative Antimicrobial Activity of Macrotetrolide Antibiotics. This table presents the Minimum Inhibitory Concentration (MIC) values of this compound and tetranactin against various microorganisms.
| Antibiotic | Cell Line | IC50 | Reference |
| This compound | A549 (Lung Carcinoma) | 1.3 µM / 3.26 ± 0.16 nM | [3][4] |
| HCT-116 (Colon Carcinoma) | 1.1 µM | [4] | |
| T47D (Breast Cancer) | 1.3 µM | [4] | |
| MCF7 (Breast Cancer) | 1.5 µM | [4] | |
| HepG2 (Hepatocellular Carcinoma) | 9.7 µM | [4] | |
| HEK-293 (Human Embryonic Kidney) | 80 µM | [4] | |
| Lu99 (Lung Carcinoma) | 2.06 ± 0.21 nM | [3] |
Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) values of this compound. Note the different reported values for A549 cells, which may be due to different experimental setups.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Macrotetrolide Stock Solutions: Dissolve this compound and other macrotetrolides in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the macrotetrolide stock solutions in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other macrotetrolides for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Wnt/β-catenin Signaling Reporter Assay (TOP-Flash Reporter Assay)
This assay is used to measure the activity of the canonical Wnt signaling pathway.
-
Cell Transfection: Co-transfect cancer cells (e.g., HCT-116) with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid (FOP-Flash, with mutated TCF/LEF binding sites) using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt/β-catenin signaling.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of macrotetrolide antibiotics is their ability to act as ionophores, selectively binding and transporting monovalent cations like K+ and Na+ across lipid membranes. This disrupts the electrochemical gradients essential for various cellular processes, including ATP synthesis in bacteria and the maintenance of membrane potential in eukaryotic cells.[3]
This compound's antitumor activity has been linked to its ability to inhibit the Wnt/β-catenin signaling pathway.[6] While the precise mechanism is still under investigation, it is hypothesized that the ionophoric activity of this compound disrupts cellular ion homeostasis, which in turn leads to the degradation of key components of the Wnt signaling pathway, such as the LRP6 co-receptor. This prevents the stabilization and nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[7][8]
Proposed mechanism of Wnt/β-catenin signaling inhibition by this compound.
Conclusion
This compound and other macrotetrolide antibiotics represent a versatile class of bioactive compounds with significant potential in various research and therapeutic areas. Their potent antimicrobial and emerging antitumor activities, coupled with their unique ionophoric mechanism of action, make them compelling subjects for further investigation. This guide provides a foundational understanding for researchers to build upon in their exploration of these fascinating molecules.
References
- 1. Nonactin - Wikipedia [en.wikipedia.org]
- 2. Nonactin, Monactin, and this compound Mixture - Antibiotics - CAT N°: 19468 [bertin-bioreagent.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Wnt signaling and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cell Cycle Arrest: A Comparative Guide to G0/G1 Confirmation Assays
For researchers, scientists, and drug development professionals, accurately confirming G0/G1 cell cycle arrest is paramount for understanding cellular quiescence, senescence, and the efficacy of therapeutic interventions. This guide provides an objective comparison of the BrdU incorporation assay with its primary alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The cell cycle is a fundamental process governing cell proliferation. The G0/G1 phase represents a critical checkpoint where a cell commits to either enter the proliferative cycle or enter a state of quiescence (G0). The ability to precisely identify cells in G0/G1 arrest is crucial for various research areas, including cancer biology, developmental biology, and regenerative medicine. This guide delves into the methodologies used to confirm this cellular state, with a focus on the well-established Bromodeoxyuridine (BrdU) incorporation assay and its common alternatives: 5-ethynyl-2'-deoxyuridine (EdU) incorporation and Ki-67 protein detection.
The BrdU Incorporation Assay: A Longstanding Method for S-Phase Detection
The BrdU incorporation assay is a widely used method to identify cells that are actively synthesizing DNA, a hallmark of the S-phase of the cell cycle.[1] By extension, a lack of BrdU incorporation is indicative of cells residing in the G0/G1 or G2/M phases. When combined with a DNA content stain, such as 7-aminoactinomycin D (7-AAD) or propidium iodide (PI), flow cytometry can distinguish the G0/G1 population from the G2/M population based on their respective 2n and 4n DNA content.
Principle: BrdU, a synthetic analog of thymidine, is supplied to cells in culture or in vivo. During DNA replication, BrdU is incorporated into the newly synthesized DNA strands.[1] Following fixation and permeabilization, the cells are treated with acid or enzymes to denature the DNA, exposing the incorporated BrdU. A specific monoclonal antibody conjugated to a fluorescent dye is then used to detect the BrdU, allowing for the identification of S-phase cells. Cells that do not stain for BrdU and exhibit a 2n DNA content are considered to be in the G0/G1 phase.
Alternative Approaches to Confirming G0/G1 Arrest
While the BrdU assay is a reliable method, alternative techniques have emerged, each with its own set of advantages and disadvantages. The most prominent alternatives are the EdU incorporation assay and Ki-67 immunostaining.
EdU Incorporation Assay: Similar to BrdU, EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. However, the detection of EdU is based on a "click" chemistry reaction, a copper-catalyzed covalent reaction between the ethynyl group of EdU and a fluorescently labeled azide. This detection method is significantly faster and gentler than the harsh acid denaturation required for BrdU detection, which can damage cellular epitopes and affect sample integrity.
Ki-67 Immunostaining: Unlike BrdU and EdU, which are markers of DNA synthesis (S-phase), Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells.[1] Therefore, the absence of Ki-67 staining is a direct indicator of a cell in the G0 phase.
Quantitative Comparison of G0/G1 Arrest Confirmation Methods
The choice of assay often depends on the specific experimental requirements, including the need for speed, sensitivity, and compatibility with other staining methods. The following table summarizes the key quantitative and qualitative differences between the BrdU, EdU, and Ki-67 assays.
| Feature | BrdU Incorporation Assay | EdU Incorporation Assay | Ki-67 Immunostaining |
| Principle | Incorporation of thymidine analog during S-phase, detected by antibody. | Incorporation of thymidine analog during S-phase, detected by click chemistry. | Detection of a nuclear protein present in all active cell cycle phases (G1, S, G2, M). |
| Directly Identifies | S-phase cells. G0/G1 is inferred by lack of signal and 2n DNA content. | S-phase cells. G0/G1 is inferred by lack of signal and 2n DNA content. | Proliferating cells (G1, S, G2, M). G0 is identified by the absence of signal. |
| Processing Time | Longer (requires DNA denaturation step) | Shorter (no denaturation required) | Moderate |
| Sensitivity | High | Higher than BrdU | High |
| Specificity for Proliferation | Specific to DNA synthesis (S-phase) | Specific to DNA synthesis (S-phase) | Marks all actively cycling cells |
| In Vivo Labeling | Yes | Yes | Not applicable for pulse-labeling |
| Multiplexing Compatibility | Can be challenging due to harsh denaturation | Excellent, preserves epitopes | Good |
| Relative Cost | Moderate | Higher | Moderate |
| Example Quantitative Finding | In one study, the Ki-67 method detected 50% more proliferating cells than the BrdU method when examined 24 hours after BrdU injection.[2] | In a comparative study, the EdU assay demonstrated a higher signal-to-noise ratio and better detection of weakly proliferative cells compared to the BrdU assay. | Ki-67 may stain up to three times as many cells as BrdU, as it is expressed throughout the active cell cycle.[1] |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to ensure reproducibility and aid in experimental design.
BrdU Incorporation Assay Protocol for Flow Cytometry
-
BrdU Labeling: Culture cells to the desired confluency. Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in 70% cold ethanol while vortexing and incubate for at least 30 minutes on ice.
-
DNA Denaturation: Centrifuge the fixed cells and resuspend in 2 M HCl containing 0.5% Triton X-100. Incubate for 30 minutes at room temperature on a rocking platform. This step is critical for exposing the incorporated BrdU.
-
Neutralization: Add 0.1 M sodium borate (Na₂B₄O₇), pH 8.5, to neutralize the acid. Centrifuge and wash the cells with PBS containing 1% BSA.
-
Antibody Staining: Resuspend the cells in a solution containing an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488). Incubate for 1 hour at room temperature in the dark.
-
DNA Content Staining: Wash the cells and resuspend in a solution containing a DNA stain such as propidium iodide (PI) or 7-AAD and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the cell population based on forward and side scatter. Analyze BrdU fluorescence versus DNA content to distinguish G0/G1, S, and G2/M populations.
EdU Staining Protocol for Fluorescence Microscopy
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for the desired period (e.g., 1-2 hours) at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells with PBS.
-
Nuclear Staining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. EdU-positive cells will exhibit fluorescence, indicating they were in S-phase during the labeling period.
Ki-67 Staining Protocol for Flow Cytometry
-
Cell Preparation: Harvest and wash the cells with PBS.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature. Permeabilize the cells using a permeabilization buffer (e.g., saponin-based or methanol).
-
Antibody Staining: Resuspend the cells in a staining buffer containing an anti-Ki-67 antibody conjugated to a fluorophore. Incubate for 30-60 minutes at room temperature in the dark.
-
DNA Content Staining (Optional): For cell cycle analysis, wash the cells and resuspend in a solution containing a DNA stain like PI or 7-AAD.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of Ki-67 positive and negative cells. The Ki-67 negative population represents cells in the G0 phase.
Visualizing the G0/G1 Arrest Pathway and Experimental Workflow
To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: A simplified signaling pathway for G0/G1 cell cycle arrest.
Caption: Experimental workflow for the BrdU incorporation assay.
Conclusion
Confirming G0/G1 cell cycle arrest is a critical step in many areas of biological research. The BrdU incorporation assay, while a robust and well-validated method, is now complemented by alternatives such as the EdU incorporation assay and Ki-67 staining. The EdU assay offers a significant advantage in terms of speed and sample preservation, making it ideal for multiplexing experiments. Ki-67 staining provides a direct measure of cellular quiescence (G0) and can be a valuable tool for assessing the overall proliferative status of a cell population. The choice of the optimal method will ultimately depend on the specific experimental goals, available resources, and the level of detail required for the analysis. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to accurately and efficiently confirm G0/G1 cell cycle arrest in their experimental systems.
References
Independent Verification of Dinactin's Impact on Wnt Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dinactin's performance in inhibiting the Wnt signaling pathway against other known modulators. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers investigating novel cancer therapeutics.
Overview of this compound as a Wnt Signaling Inhibitor
This compound, a macrolide antibiotic produced by Streptomyces species, has been identified as a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Aberrant activation of this pathway is a critical factor in the development and progression of numerous cancers, including colorectal and liver carcinomas. This compound has demonstrated the ability to block this pathway at nanomolar concentrations, suggesting its potential as a novel anti-cancer therapeutic agent.[1][2]
Comparative Efficacy of Wnt Pathway Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used Wnt signaling inhibitors in various cancer cell lines. This data allows for a direct comparison of their potency.
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | Wnt/β-catenin pathway | HCT-116 (Colon Cancer) | 1.1 µM | [3] |
| HepG2 (Liver Cancer) | 9.7 µM | [3] | ||
| A549 (Lung Cancer) | 1.3 µM | [3] | ||
| T47D (Breast Cancer) | 1.3 µM | [3] | ||
| MCF7 (Breast Cancer) | 1.5 µM | [3] | ||
| Lu99 (Lung Cancer) | 2.06 ± 0.21 nM | [4][5] | ||
| A549 (Lung Cancer) | 3.26 ± 0.16 nM | [4][5] | ||
| Salinomycin | Wnt/β-catenin pathway | HEK293 (with Wnt1) | 163 nM | [1][6] |
| XAV-939 | Tankyrase (TNKS1/2) | Caco-2 (Colorectal Cancer) | 15.3 µM | [7] |
| NCI-H446 (Lung Cancer) | 20.02 µM | [8] | ||
| HepG2 (Liver Cancer) | ~25 µM | [9] | ||
| IWP-2 | Porcupine (PORCN) | AsPC-1 (Pancreatic Cancer) | Nanomolar range | [10] |
Experimental Protocols
Detailed methodologies for key experiments used to assess the impact of this compound on Wnt signaling are provided below.
MTT Assay for Cell Viability
This assay determines the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[11]
TOP-Flash Reporter Assay for Wnt Pathway Activity
This luciferase-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated, inactive binding sites) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[12][13]
-
Compound Treatment: After transfection, treat the cells with the test compound or vehicle control.
-
Lysis and Luciferase Measurement: After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure both firefly (TOP/FOP-Flash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOP-Flash to FOP-Flash activity indicates the level of Wnt/β-catenin signaling.[12][13]
Western Blotting for β-catenin and Cyclin D1
This technique is used to detect and quantify the levels of specific proteins, such as β-catenin and its downstream target Cyclin D1.
-
Cell Lysis: Treat cells with the test compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for β-catenin and Cyclin D1 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15][16]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvest and Fixation: Treat cells with the test compound, then harvest and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[17][18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.[17][18]
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the impact of inhibitors on Wnt signaling and cell function.
References
- 1. Salinomycin inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]
- 13. jcancer.org [jcancer.org]
- 14. Western blotting [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Analysis of the Antibacterial Mechanisms: Dinactin vs. Nystatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial mechanisms of Dinactin and Nystatin, supported by experimental data and methodologies. While both are antimicrobial agents, their targets and modes of action differ significantly, leading to distinct spectrums of activity.
Core Mechanisms of Action: A Tale of Two Targets
This compound and Nystatin employ fundamentally different strategies to inhibit microbial growth. This compound functions as a potent antibacterial agent by disrupting the integrity and function of the bacterial cell membrane through ion transport. In contrast, Nystatin's activity is primarily directed against fungi, with negligible antibacterial effect due to its specific targeting of a molecule absent in bacteria.
This compound: The Ionophore Antibiotic
This compound, a macrotetrolide antibiotic produced by Streptomyces species, exhibits a broad range of biological activities, including antibacterial properties.[1][2][3] Its primary antibacterial mechanism is the disruption of the bacterial cell membrane's electrochemical gradient.[1]
Key aspects of this compound's mechanism include:
-
Ionophore Activity : this compound is a monovalent cation ionophore with high selectivity for potassium (K+) and ammonium (NH4+) ions.[1][2] It encapsulates these ions and transports them across the bacterial cell membrane, disrupting the essential ion gradients necessary for cellular processes.
-
Membrane Damage : This uncontrolled ion transport leads to damage of the bacterial membrane, resulting in the leakage of essential intracellular components.[1]
-
Mitochondrial Dysfunction : this compound also stimulates mitochondrial ATPase activity, leading to the rapid hydrolysis of ATP and subsequent mitochondrial dysfunction in bacteria.[1]
Nystatin: The Fungal Cell Membrane Disruptor
Nystatin is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei.[4] It is a well-established antifungal agent that is effective against a wide variety of yeasts and yeast-like fungi.[5][6] However, it possesses no significant activity against bacteria, protozoa, or viruses.[5][6]
Nystatin's mechanism of action is highly specific:
-
Ergosterol Binding : Nystatin binds to ergosterol, a primary sterol component of fungal cell membranes.[4][5][7] This binding is selective, as ergosterol is absent in bacterial and mammalian cell membranes (which contain cholesterol).[8]
-
Pore Formation : Upon binding to ergosterol, Nystatin molecules aggregate to form pores or channels that span the fungal cell membrane.[4][5][7][8]
-
Leakage of Intracellular Contents : These pores disrupt the membrane's permeability, allowing the leakage of essential ions, particularly potassium, and other small molecules from the fungal cell.[4][7][8] This loss of cellular contents and the disruption of the electrochemical gradient ultimately lead to fungal cell death.[5][8][9]
Quantitative Analysis of Antibacterial Activity
The differing mechanisms of this compound and Nystatin are reflected in their minimum inhibitory concentrations (MICs) against various microorganisms. The following table summarizes the antibacterial activity of this compound. Due to its lack of antibacterial activity, corresponding data for Nystatin is not applicable.
| Bacterium | Strain | This compound MIC (µg/mL) | Nystatin MIC (µg/mL) |
| Mycobacterium tuberculosis | ATCC 25177 | 1 | Not Active |
| Staphylococcus epidermidis | ATCC 12228 | 0.039 | Not Active |
| Micrococcus luteus | ATCC 10240 | 0.019 | Not Active |
| Staphylococcus aureus | ATCC 35923 | 0.078 | Not Active |
| Enterococcus faecalis | ATCC 51299 | 0.078 | Not Active |
| Bacillus subtilis | ATCC 11774 | 0.156 | Not Active |
| Escherichia coli | ATCC 10536 | 0.156 | Not Active |
| Pseudomonas aeruginosa | ATCC 10145 | 0.156 | Not Active |
| Klebsiella pneumoniae | ATCC BAA-2146 | 0.156 | Not Active |
| Data for this compound sourced from MedchemExpress.[10] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for quantifying the in vitro effectiveness of an antimicrobial agent. The broth microdilution method is a widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the antimicrobial agent (e.g., this compound) is prepared in a suitable solvent.
- Serial two-fold dilutions of the agent are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11] This creates a gradient of decreasing antimicrobial concentrations across the wells.
2. Inoculum Preparation:
- The test bacterium is cultured on an appropriate agar medium.
- A standardized suspension of the bacterium is prepared in a sterile broth or saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.[12]
- This suspension is then diluted to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.
- Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
- The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the test microorganism.[11]
4. Interpretation of Results:
- After incubation, the plate is examined for visible bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct molecular mechanisms of this compound and Nystatin.
Caption: Mechanism of this compound as a cation ionophore in bacteria.
Caption: Antifungal mechanism of Nystatin via ergosterol binding and pore formation.
References
- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nystatin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nystatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 9. Nystatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
Dinactin's Antitumor Potential: An In Vivo Comparative Analysis in Mouse Models
For Immediate Release
This guide provides a comparative analysis of the in vivo antitumor activity of Dinactin, a macrolide antibiotic, in mouse models. While direct in vivo studies on this compound are not yet publicly available, this document synthesizes existing in vitro data and draws comparisons with a closely related analog, Nonactin, as well as standard-of-care chemotherapies. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and related compounds.
Executive Summary
This compound has demonstrated significant in vitro antitumor activity against a range of cancer cell lines, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. Its mechanism of action is linked to the inhibition of the Wnt/β-catenin signaling pathway and the induction of cell cycle arrest.[1][2] Although in vivo data for this compound is pending, studies on its analog, Nonactin, in a colorectal cancer xenograft model provide valuable insights into the potential efficacy of this class of compounds. This guide compares the available data for this compound and its analogs against established anticancer agents to highlight its potential as a novel therapeutic candidate.
In Vitro Antitumor Activity: this compound and Comparators
This compound exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar to micromolar range. The following table summarizes the in vitro activity of this compound and its analog, Nonactin, against colorectal and non-small cell lung cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | HCT-116 | Colorectal Cancer | 1.1 µM | [3] |
| A549 | Non-Small Cell Lung Cancer | 1.3 µM | [3] | |
| Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 nM | [1][4] | |
| A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 nM | [1][4] | |
| Nonactin | HCT-116 | Colorectal Cancer | Not specified | |
| 5-Fluorouracil | HCT-116 | Colorectal Cancer | 9.6 µM | [5] |
| Oxaliplatin | CT26 | Colorectal Cancer | Concentration-dependent inhibition | [6] |
In Vivo Antitumor Activity: A Comparative Look
Direct in vivo efficacy studies for this compound have not been reported in the available literature. However, a study on the related macrotetrolide, Nonactin, provides a valuable point of reference. The following table compares the in vivo antitumor activity of Nonactin and a standard chemotherapy agent, 5-Fluorouracil (5-FU), in mouse models of colorectal cancer.
| Compound | Mouse Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Nonactin | HCT-116 Xenograft | Colorectal Cancer | Not specified | Data not available | |
| 5-Fluorouracil | CT26 Tumor-bearing mice | Colorectal Cancer | 25 mg/kg, i.v., every 2 days for 6 doses | Significant decrease in tumor weight | [7] |
| 5-Fluorouracil | HCT-116 Orthotopic Transplant | Colorectal Cancer | Not specified | Significant decrease in tumor weight | [8][9] |
| Oxaliplatin | CT26 Xenograft | Colorectal Cancer | Not specified | Significantly suppressed tumor growth | [10] |
Note: The absence of specific tumor growth inhibition percentages for Nonactin and some standard therapies in the available literature highlights the need for further standardized in vivo studies.
Experimental Protocols
In Vivo Xenograft Mouse Model for Colorectal Cancer
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a human colorectal cancer xenograft model.
1. Cell Culture:
-
Human colorectal cancer cells (e.g., HCT-116) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with 5% fetal bovine serum and glutamine.[11]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For injection, cells are harvested during the exponential growth phase, and viability is confirmed to be >95% using a method like trypan blue exclusion.[12]
2. Animal Models:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.[11][13]
-
Animals are housed in a specific-pathogen-free (SPF) environment with controlled temperature and humidity.[13]
-
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
3. Tumor Implantation:
-
A suspension of 1-5 x 10^6 HCT-116 cells in 100-200 µL of sterile PBS or culture medium is prepared.[11][13]
-
The cell suspension is injected subcutaneously into the flank of each mouse.[13]
-
Alternatively, for an orthotopic model, small pieces of a subcutaneously grown xenograft tumor can be implanted into the subserosal layer of the cecum.[11]
4. Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The test compound (e.g., this compound) is administered according to the planned dosing regimen (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The vehicle used for the control group should be the same as that used to dissolve the test compound.
-
Standard chemotherapy agents (e.g., 5-FU at 25 mg/kg) are administered following established protocols.[7]
5. Assessment of Antitumor Activity:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.[13]
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway, a key target of this compound, and a typical experimental workflow for in vivo antitumor studies.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo antitumor activity assessment.
References
- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer [mdpi.com]
- 2. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weichang’an and 5-fluorouracil suppresses colorectal cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of oxaliplatin-induced cell apoptosis and tumor suppression by 3-methyladenine in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Tumor xenograft experiment [bio-protocol.org]
A Comparative Guide to Ionophores and Their Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes. Their ability to disrupt ion gradients makes them powerful tools for studying and manipulating cellular processes, particularly mitochondrial function. This guide provides a comparative analysis of common ionophores, their mechanisms of action on mitochondria, and their effects on key mitochondrial health indicators. The information is supported by experimental data and detailed protocols to assist in experimental design and data interpretation.
I. Comparative Analysis of Ionophore Effects on Mitochondrial Function
The following table summarizes the quantitative effects of various ionophores on key mitochondrial functions. It is important to note that the effective concentrations and the magnitude of the effects can vary depending on the cell type, experimental conditions, and the specific assay used. The data presented here are compiled from various studies to provide a comparative overview.
| Ionophore | Primary Ion(s) Transported | Typical Working Concentration Range | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on Mitochondrial Swelling | Effect on Mitochondrial ROS Production |
| FCCP | H⁺ | 10 nM - 10 µM[1][2][3] | Depolarization: Potent uncoupler, dissipates proton gradient.[1][2][4] | Swelling: Can induce swelling, particularly at higher concentrations. | Variable: Can increase or decrease ROS depending on concentration and cellular context.[5] |
| Valinomycin | K⁺ | 1 nM - 1 µM[6][7] | Depolarization: In the presence of K⁺, influx into the matrix leads to depolarization.[5] | Swelling: Induces significant mitochondrial swelling due to K⁺ and water influx.[6][8] | Increase: Tends to increase ROS production.[5] |
| Nigericin | K⁺/H⁺ Exchange | 20 nM - 10 µM[9] | Hyperpolarization (initially), then Depolarization: Collapses the pH gradient, which can initially increase ΔΨm, followed by depolarization at higher concentrations or over time.[10] | Swelling: Can induce mitochondrial swelling. | Increase: Leads to increased ROS production. |
| Monensin | Na⁺/H⁺ Exchange | 2 µg/mL | Depolarization: Disrupts Na⁺ and proton gradients, leading to depolarization. | Swelling: Can cause mitochondrial swelling.[11] | Increase: Induces oxidative stress and increases ROS. |
| Ionomycin | Ca²⁺, Mg²⁺ | 1 µM - 10 µM[12][13] | Depolarization: Increased mitochondrial Ca²⁺ uptake leads to depolarization.[14] | Swelling: Potent inducer of mitochondrial swelling via Ca²⁺ overload.[13] | Increase: Elevates mitochondrial ROS production. |
| A23187 | Ca²⁺, Mg²⁺ | 1 µM - 10 µM[13] | Depolarization: Similar to ionomycin, causes depolarization through Ca²⁺ influx.[14] | Swelling: Induces Ca²⁺-dependent mitochondrial swelling.[13][15] | Increase: Leads to increased ROS. |
II. Mechanisms of Action and Signaling Pathways
Ionophores disrupt mitochondrial function through distinct mechanisms based on the ions they transport. These disruptions can trigger downstream signaling cascades, often culminating in apoptosis.
A. Protonophores (e.g., FCCP)
Protonophores like FCCP are uncouplers of oxidative phosphorylation. They shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthesis. This leads to a rapid depolarization of the mitochondrial membrane potential.
B. K⁺ Ionophores (e.g., Valinomycin)
Valinomycin selectively transports potassium ions into the mitochondrial matrix, driven by the negative membrane potential. The influx of positively charged K⁺ ions neutralizes the membrane potential, leading to depolarization. The accompanying influx of water to maintain osmotic balance results in mitochondrial swelling.[6][8] This swelling can lead to the rupture of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[6][7]
C. K⁺/H⁺ and Na⁺/H⁺ Exchangers (e.g., Nigericin, Monensin)
Nigericin and monensin are antiporters that exchange K⁺ for H⁺ and Na⁺ for H⁺, respectively. This electroneutral exchange collapses the pH gradient across the inner mitochondrial membrane. While this initially can lead to a compensatory hyperpolarization of the membrane potential, prolonged exposure or higher concentrations disrupt the overall ion homeostasis, leading to mitochondrial dysfunction and apoptosis.
D. Ca²⁺ Ionophores (e.g., Ionomycin, A23187)
Calcium ionophores facilitate the influx of Ca²⁺ into the mitochondrial matrix, leading to Ca²⁺ overload. This triggers the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[14] Persistent mPTP opening leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[14]
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of ionophore effects on mitochondrial function.
A. Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
Workflow:
Materials:
-
Cells of interest
-
TMRM stock solution (in DMSO)
-
Cell culture medium or appropriate buffer (e.g., HBSS)
-
Ionophore stock solutions
-
FCCP stock solution (for control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate for microscopy or suspension for flow cytometry).
-
Prepare a working solution of TMRM in pre-warmed cell culture medium or buffer. The optimal concentration should be determined empirically but is typically in the range of 20-100 nM.
-
Incubate the cells with the TMRM solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with pre-warmed medium or buffer to remove excess TMRM.
-
Add the ionophore of interest at the desired concentrations.
-
For a control of maximal depolarization, treat a separate sample of cells with an uncoupler such as FCCP (e.g., 10 µM).
-
Measure the fluorescence intensity using a flow cytometer (e.g., PE channel) or a fluorescence microscope with appropriate filters (e.g., excitation ~548 nm, emission ~573 nm).
-
Analyze the data by comparing the fluorescence intensity of ionophore-treated cells to that of untreated and FCCP-treated cells. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
B. Mitochondrial Swelling Assay
This assay measures changes in mitochondrial volume by monitoring the absorbance of a mitochondrial suspension. Swelling is indicated by a decrease in absorbance at 540 nm.
Workflow:
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)
-
Ionophore stock solutions
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from the cells or tissue of interest using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
Resuspend the isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5-1.0 mg/mL.
-
Place the mitochondrial suspension in a cuvette and allow it to equilibrate in the spectrophotometer at a constant temperature (e.g., 30°C).
-
Monitor the baseline absorbance at 540 nm.
-
Add the ionophore of interest to the cuvette and immediately start recording the absorbance at 540 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
A decrease in absorbance indicates mitochondrial swelling. Analyze the rate and extent of the absorbance change to quantify the effect of the ionophore.
C. Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production using MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary form of mitochondrial ROS.
Workflow:
Materials:
-
Cells of interest
-
MitoSOX Red reagent
-
Cell culture medium or appropriate buffer
-
Ionophore stock solutions
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution of MitoSOX Red (typically 5 µM) in pre-warmed cell culture medium or buffer.
-
Incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.
-
Gently wash the cells with pre-warmed medium or buffer to remove any unloaded probe.
-
Add the ionophore of interest at the desired concentrations.
-
Measure the red fluorescence using a flow cytometer (e.g., PE channel) or a fluorescence microscope with appropriate filters (e.g., excitation ~510 nm, emission ~580 nm).
-
An increase in red fluorescence intensity is indicative of increased mitochondrial superoxide production. Quantify the fluorescence to compare the effects of different ionophores.
IV. Conclusion
The choice of ionophore for studying mitochondrial function depends on the specific scientific question being addressed. Protonophores like FCCP are potent uncouplers ideal for studying the consequences of dissipating the proton motive force. K⁺ and Na⁺/H⁺ ionophores such as valinomycin, nigericin, and monensin are useful for investigating the roles of specific cation gradients in mitochondrial physiology. Ca²⁺ ionophores like ionomycin and A23187 are invaluable tools for examining the effects of mitochondrial calcium overload and the induction of the permeability transition pore.
By understanding the distinct mechanisms of these ionophores and employing the standardized experimental protocols outlined in this guide, researchers can effectively dissect the intricate roles of ion homeostasis in mitochondrial function and dysfunction, paving the way for new insights into cellular metabolism and the development of novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perturbation of intracellular K(+) homeostasis with valinomycin promotes cell death by mitochondrial swelling and autophagic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the ionophorous antibiotics. XVI. The ionophore-mediated calcium transport and concomitant osmotic swelling of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dinactin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of dinactin, a macrotetrolide antibiotic and ionophore.
This compound's classification as a non-hazardous substance in a mixture, as indicated by a Safety Data Sheet (SDS) from Cayman Chemical for a nonactin, monactin, and this compound mixture, does not preclude the need for careful disposal. The SDS advises against allowing the substance to enter sewers or surface and ground water. In a laboratory setting, it is best practice to treat all antibiotics as chemical waste to prevent environmental contamination and the potential development of antimicrobial resistance.[1]
Summary of this compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₂H₆₈O₁₂ |
| Molecular Weight | 764.98 g/mol |
| Purity (typical) | >95% |
| Appearance | Film or solid |
| Solubility | Soluble in DMSO |
Data sourced from Santa Cruz Biotechnology and Cayman Chemical.[2][3]
Experimental Protocols for Disposal
While no specific experimental protocols for the deactivation of this compound were found in the reviewed literature, the established best practice for the disposal of antibiotic waste in a laboratory setting is through collection as chemical waste for incineration. The thermal stability of this compound and other macrotetrolide antibiotics is not sufficiently characterized to recommend autoclaving as a standalone method of inactivation.
The following procedure outlines the recommended steps for the disposal of various forms of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step in ensuring safe disposal.
-
Solid this compound Waste:
-
Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with this compound.
-
Place these materials in a designated, clearly labeled, and leak-proof hazardous waste container. The container should be compatible with the waste and sealable.
-
-
Liquid this compound Waste (Solutions):
-
Collect all solutions containing this compound, including stock solutions and experimental media.
-
Pour the liquid waste into a designated, sealable, and shatter-resistant hazardous waste container. Ensure the container is properly labeled with "Hazardous Waste" and a full description of its contents, including "this compound" and the solvent used (e.g., DMSO).
-
-
Sharps Waste:
-
Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated sharps container.
-
This container should also be treated as hazardous chemical waste.
-
Step 2: Labeling and Storage
Accurate and clear labeling is crucial for the safety of all laboratory personnel and waste handlers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." If in solution, the solvent and approximate concentration should also be included.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked. Ensure that incompatible waste types are segregated to prevent accidental reactions.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. These professionals are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations. The primary method of disposal for this type of waste is typically incineration.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a safe laboratory environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safe Handling and Disposal of Dinactin: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Compound Information and Physical Properties
Dinactin is a macrotetrolide antibiotic that functions as an ionophore for monovalent cations. It is utilized in research to study membrane properties and has demonstrated antitumor and other biological activities.
| Property | Value |
| CAS Number | 20261-85-2 |
| Molecular Formula | C₄₂H₆₈O₁₂ |
| Molecular Weight | 765.0 g/mol |
| Appearance | White to off-white solid or film |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term storage. |
Personal Protective Equipment (PPE)
Due to its biological activity and potential cytotoxicity, a cautious approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Gloves should be changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A lab coat or a disposable gown. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating aerosols or dust. |
Handling Procedures
3.1. Engineering Controls
-
Work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
3.2. General Handling
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
Emergency Procedures
4.1. Spill Response
In the event of a spill, follow the established laboratory protocol for hazardous materials. A general workflow for a this compound spill is outlined below.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
